Carbinoxamine maleate, (R)-
Description
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Structure
2D Structure
Properties
CAS No. |
1078131-58-4 |
|---|---|
Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
InChI Key |
GVNWHCVWDRNXAZ-MLCLTIQSSA-N |
Isomeric SMILES |
CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (R)-Carbinoxamine Maleate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class of compounds. As the pharmacologically active levorotatory isomer of carbinoxamine, it is utilized for its potent H₁-receptor antagonist and anticholinergic properties.[1] Clinically, it is employed in the symptomatic management of various allergic conditions, including seasonal and perennial allergic rhinitis, vasomotor rhinitis, and mild urticaria.[1][2] This guide provides a detailed examination of its molecular mechanism of action, associated signaling pathways, quantitative pharmacodynamics, and the experimental protocols used for its characterization.
Primary Mechanism of Action: Histamine H₁ Receptor Inverse Agonism
The principal mechanism of action of (R)-Carbinoxamine is through its competitive binding to the histamine H₁ receptor.[3][4] The H₁ receptor is a G-protein coupled receptor (GPCR) that, in its native state, exists in an equilibrium between an inactive (R) and an active (R) conformation. Endogenous histamine acts as an agonist, binding to and stabilizing the active R conformation, which initiates a downstream signaling cascade.
First-generation antihistamines, including carbinoxamine, are now understood to function as inverse agonists rather than simple neutral antagonists.[5][6] This means they preferentially bind to the inactive conformation of the H₁ receptor, shifting the conformational equilibrium towards the inactive state.[5] This action not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity that occurs even in the absence of an agonist.[5] This reduction in basal activity is a key differentiator between an inverse agonist and a neutral antagonist.
The H₁ Receptor Signaling Pathway
The histamine H₁ receptor is coupled to the Gαq/11 subunit of the heterotrimeric G-protein complex.[7] Agonist binding by histamine triggers the following cascade:
-
G-Protein Activation : The activated H₁ receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of the Gαq-GTP and Gβγ subunits.
-
Phospholipase C (PLC) Activation : The Gαq-GTP subunit activates the effector enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP₃ binds to its receptor on the endoplasmic reticulum, inducing the release of stored intracellular calcium (Ca²⁺).
-
DAG and the elevated intracellular Ca²⁺ levels cooperatively activate Protein Kinase C (PKC).
-
-
Cellular Response : The activation of these pathways, particularly the Ca²⁺ and PKC signaling, leads to the physiological responses associated with allergy and inflammation. This includes the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and cell adhesion molecules.
The following diagram illustrates the histamine H₁ receptor activation pathway.
Inhibition by (R)-Carbinoxamine
(R)-Carbinoxamine, by acting as an inverse agonist, binds to the H₁ receptor and stabilizes its inactive state. This action has a dual inhibitory effect:
-
Competitive Antagonism : It physically occupies the receptor binding site, preventing histamine from binding and activating the receptor.
-
Reduction of Constitutive Activity : It reduces the baseline signaling that occurs even without histamine, ensuring a more complete suppression of the pathway.
This blockade prevents Gq protein activation, halting the entire downstream cascade of PLC activation, second messenger production, and calcium mobilization. The ultimate result is the attenuation of the physiological symptoms of an allergic reaction, such as vasodilation, increased capillary permeability, and bronchoconstriction.[6]
The diagram below illustrates the inhibitory action of (R)-Carbinoxamine.
Secondary Mechanisms of Action
In addition to its primary antihistaminic effects, carbinoxamine exhibits other pharmacological activities:
-
Anticholinergic (Antimuscarinic) Activity : As an ethanolamine-class antihistamine, carbinoxamine is a potent antagonist at muscarinic acetylcholine receptors.[3][4] This action is responsible for its "drying" effects (reduction of nasal and bronchial secretions) and contributes to side effects such as dry mouth, blurred vision, and urinary retention.[2]
-
L-type Calcium Channel Blockade : Studies have shown that carbinoxamine can bind to the benzothiazepine site on L-type calcium channels, although the clinical significance of this finding in relation to its primary therapeutic effects is less clear.[8]
Quantitative Pharmacodynamic Data
| Parameter | Value | Receptor/System | Comments |
| Kᵢ (Inhibition Constant) | 2.3 nM | Histamine H₁ Receptor | Measures the binding affinity for the receptor. Determined via competitive radioligand binding assay.[8] |
| Kᵢ (Inhibition Constant) | 1.08 nM | L-type Calcium Channel (Benzothiazepine site) | Measures binding affinity for rat cardiomyocyte calcium channels.[8] |
| EC₅₀ (Half Maximal Effective Conc.) | 250 nM | Guinea Pig Left Atria | Measures functional potency in decreasing negative inotropic activity.[8] |
| EC₅₀ (Half Maximal Effective Conc.) | 250 - 480 nM | Guinea Pig Right Atria | Measures functional potency in decreasing negative chronotropic activity.[8] |
Experimental Protocols
The characterization of (R)-Carbinoxamine's interaction with the H₁ receptor relies on established pharmacological assays.
Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol describes a standard method for determining the binding affinity (Kᵢ) of a test compound (e.g., (R)-Carbinoxamine) for the H₁ receptor.
Objective: To calculate the inhibition constant (Kᵢ) of (R)-Carbinoxamine by measuring its ability to displace a known radiolabeled H₁ receptor ligand.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human H₁ receptor.
-
Radioligand: [³H]-Mepyramine (a high-affinity H₁ receptor antagonist).
-
Test Compound: (R)-Carbinoxamine maleate, serially diluted.
-
Non-specific Binding Control: A high concentration of a known H₁ antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well plates, filtration apparatus with glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize cultured cells and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Membrane preparation + [³H]-Mepyramine + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + [³H]-Mepyramine + Non-specific Control (Mianserin).
-
Competitive Binding: Membrane preparation + [³H]-Mepyramine + varying concentrations of (R)-Carbinoxamine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (R)-Carbinoxamine.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of (R)-Carbinoxamine that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
The following diagram provides a workflow for this experimental protocol.
Functional Assays (e.g., Calcium Mobilization)
To measure the functional consequence of receptor binding (i.e., potency), a cell-based assay is employed. A calcium mobilization assay measures the increase in intracellular calcium following H₁ receptor activation. (R)-Carbinoxamine would be tested for its ability to inhibit the calcium signal produced by a fixed concentration of histamine, allowing for the determination of an IC₅₀ value.
Conclusion
The primary mechanism of action for (R)-Carbinoxamine maleate is inverse agonism at the histamine H₁ receptor. By binding to and stabilizing the receptor's inactive state, it effectively blocks the Gq-protein-mediated signaling cascade responsible for allergic and inflammatory responses. Its efficacy is further supplemented by secondary anticholinergic activity. The quantitative data, though primarily from racemic mixtures, confirms a high affinity for the H₁ receptor. Understanding these detailed mechanisms and the protocols used to elucidate them is critical for the rational design and development of novel therapeutics in allergy and immunology.
References
- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 2. Carbinoxamine (Karbinal ER, Clistin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
- 7. Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology: Functional Selectivity, Receptor Cross… [ouci.dntb.gov.ua]
- 8. caymanchem.com [caymanchem.com]
Enantioselective Synthesis of (R)-Carbinoxamine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Carbinoxamine, the eutomer of the first-generation antihistamine carbinoxamine, exhibits greater potency and a superior safety profile compared to its (S)-enantiomer and the racemic mixture. Consequently, the development of efficient and highly selective synthetic routes to obtain the pure (R)-enantiomer is of significant interest in the pharmaceutical industry. This technical guide provides an in-depth overview of a robust and scalable enantioselective synthesis of (R)-Carbinoxamine maleate. The synthesis is primarily a two-step process involving the asymmetric reduction of a prochiral ketone to form the key chiral intermediate, (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, followed by a Williamson ether synthesis to introduce the dimethylaminoethoxy side chain. The final step involves the formation of the maleate salt to yield the stable, crystalline active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic workflow.
Introduction
Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing H1-receptor antagonist, anticholinergic, and sedative properties.[1] It is a chiral molecule, and the pharmacological activity resides primarily in the (R)-enantiomer. The development of enantioselective synthetic methods allows for the production of the single, more active isomer, thereby reducing the metabolic burden and potential side effects associated with the racemic mixture.
The synthetic strategy detailed herein focuses on the asymmetric transfer hydrogenation of 4-chloro-2'-benzoylpyridine to produce the pivotal chiral alcohol intermediate, (R)-(4-chlorophenyl)(pyridin-2-yl)methanol. This intermediate is then subjected to a Williamson ether synthesis, followed by salt formation with maleic acid to afford the final product.
Synthetic Pathway Overview
The enantioselective synthesis of (R)-Carbinoxamine maleate can be conceptually divided into three key stages:
-
Asymmetric Synthesis of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol: This crucial step establishes the chirality of the final molecule. The primary method discussed is the asymmetric transfer hydrogenation of the corresponding prochiral ketone.
-
Williamson Ether Synthesis: The chiral alcohol is then alkylated with 2-(dimethylamino)ethyl chloride to introduce the ether side chain.
-
Maleate Salt Formation and Purification: The free base of (R)-Carbinoxamine is converted to its maleate salt to enhance stability and facilitate purification and formulation.
Experimental Protocols
Asymmetric Synthesis of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol
This procedure is adapted from established methods for the asymmetric reduction of prochiral ketones. The selection of the appropriate chiral ligand is critical for achieving high enantioselectivity for the (R)-enantiomer.
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanone
-
Ruthenium(II) catalyst precursor (e.g., [RuCl2(p-cymene)]2)
-
Chiral ligand (e.g., (R,R)-TsDPEN - (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the ruthenium catalyst precursor and the chiral ligand are dissolved in the anhydrous solvent.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.
-
(4-chlorophenyl)(pyridin-2-yl)methanone is added to the flask, followed by the formic acid/triethylamine azeotrope.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield (R)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Williamson Ether Synthesis of (R)-Carbinoxamine
Materials:
-
(R)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Hydroxide
-
2-(dimethylamino)ethyl chloride hydrochloride
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of (R)-(4-chlorophenyl)(pyridin-2-yl)methanol in anhydrous THF is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
2-(dimethylamino)ethyl chloride hydrochloride is added in one portion.
-
The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or HPLC).
-
After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield crude (R)-Carbinoxamine free base.
Preparation of (R)-Carbinoxamine Maleate
Materials:
-
Crude (R)-Carbinoxamine
-
Maleic acid
-
Solvent for crystallization (e.g., Ethyl acetate or a mixture of Ethyl acetate and Isopropanol)
Procedure:
-
The crude (R)-Carbinoxamine is dissolved in the chosen solvent (e.g., ethyl acetate).
-
A solution of maleic acid in the same solvent is added dropwise to the carbinoxamine solution with stirring.
-
The mixture is stirred at room temperature, and the formation of a precipitate is observed.
-
The mixture may be heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature to promote crystallization.
-
The crystalline solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure (R)-Carbinoxamine maleate.
Quantitative Data
The following table summarizes the expected quantitative data for each step of the synthesis. The data is based on literature reports for the synthesis of the (S)-enantiomer and is expected to be comparable for the (R)-enantiomer under optimized conditions.
| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Reduction | (4-chlorophenyl)(pyridin-2-yl)methanone | [RuCl2(p-cymene)]2 / (R,R)-TsDPEN, HCOOH:NEt3 | Dichloromethane | >95 | >98 |
| Williamson Ether Synthesis | (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, 2-(dimethylamino)ethyl chloride hydrochloride | Sodium Hydride or Potassium Hydroxide | Tetrahydrofuran | 80-90 | Not applicable |
| Maleate Salt Formation | (R)-Carbinoxamine, Maleic acid | - | Ethyl Acetate | >95 | >99 (after recrystallization) |
Visualization of Workflows
Synthetic Workflow for (R)-Carbinoxamine Maleate
Caption: Overall synthetic workflow for (R)-Carbinoxamine maleate.
Logical Relationship of Key Transformations
Caption: Key chemical transformations in the synthesis.
Conclusion
The enantioselective synthesis of (R)-Carbinoxamine maleate presented in this guide offers a reliable and efficient pathway for the production of this pharmaceutically important compound. The key to this synthesis lies in the highly selective asymmetric reduction of the prochiral ketone, which establishes the desired stereochemistry with excellent enantiomeric excess. The subsequent Williamson ether synthesis and maleate salt formation are robust and high-yielding steps. This technical guide provides the necessary detailed protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis and scale-up of (R)-Carbinoxamine maleate.
References
The Pharmacological Profile of (R)-Carbinoxamine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Carbinoxamine, the levorotatory enantiomer of carbinoxamine, is a first-generation antihistamine of the ethanolamine class. It functions as a potent and selective antagonist of the histamine H1 receptor and also exhibits anticholinergic properties through its interaction with muscarinic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Carbinoxamine maleate, with a focus on its receptor binding affinities, functional antagonist activity, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Introduction
Carbinoxamine is a chiral compound, and its pharmacological activity resides primarily in the (R)-enantiomer, also known as rotoxamine. As a first-generation antihistamine, (R)-Carbinoxamine readily crosses the blood-brain barrier, leading to both therapeutic effects and potential central nervous system side effects such as sedation. Its dual action as a histamine H1 receptor antagonist and a muscarinic receptor antagonist contributes to its clinical efficacy in treating allergic conditions. This guide delves into the quantitative aspects of its pharmacological profile to provide a detailed understanding for researchers and drug development professionals.
Mechanism of Action
(R)-Carbinoxamine exerts its therapeutic effects through competitive antagonism at two primary receptor types:
-
Histamine H1 Receptors: By binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, (R)-Carbinoxamine prevents the binding of histamine.[1][2] This action blocks the downstream signaling pathways initiated by histamine, thereby mitigating allergic symptoms such as sneezing, rhinorrhea, and pruritus.[1][2]
-
Muscarinic Acetylcholine Receptors: (R)-Carbinoxamine also acts as an antagonist at muscarinic acetylcholine receptors.[1] This anticholinergic activity contributes to its drying effect on mucous membranes, which can be beneficial in managing conditions with excessive secretions.[2]
The following diagram illustrates the primary signaling pathway affected by (R)-Carbinoxamine at the histamine H1 receptor.
Quantitative Pharmacology
The following tables summarize the available quantitative data for the interaction of (R)-Carbinoxamine with its primary targets.
Table 1: Receptor Binding Affinity of Carbinoxamine Enantiomers
| Enantiomer | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| (R)-Carbinoxamine | Histamine H1 | Guinea Pig Cerebellum | [³H]-mepyramine | Data Not Available | |
| (S)-Carbinoxamine | Histamine H1 | Guinea Pig Cerebellum | [³H]-mepyramine | Data Not Available | |
| Racemic Carbinoxamine | Muscarinic M1 | N/A | N/A | Data Not Available | |
| Racemic Carbinoxamine | Muscarinic M2 | N/A | N/A | Data Not Available | |
| Racemic Carbinoxamine | Muscarinic M3 | N/A | N/A | Data Not Available | |
| Racemic Carbinoxamine | Muscarinic M4 | N/A | N/A | Data Not Available | |
| Racemic Carbinoxamine | Muscarinic M5 | N/A | N/A | Data Not Available |
Table 2: In Vitro Functional Antagonist Activity of Carbinoxamine Enantiomers
| Enantiomer | Assay | Tissue/Cell Line | Agonist | pA₂ Value | IC₅₀ (nM) | Reference |
| (R)-Carbinoxamine | Histamine-induced contractions | Guinea Pig Ileum | Histamine | Data Not Available | Data Not Available | |
| (S)-Carbinoxamine | Histamine-induced contractions | Guinea Pig Ileum | Histamine | Data Not Available | Data Not Available | |
| Racemic Carbinoxamine | Acetylcholine-induced contractions | Guinea Pig Ileum | Acetylcholine | Data Not Available | Data Not Available |
Note: Quantitative in vitro functional data for the individual enantiomers of carbinoxamine are not widely published. The pA₂ value is a measure of the potency of a competitive antagonist.
Pharmacokinetics
The pharmacokinetic properties of carbinoxamine have been studied, primarily with the racemic mixture or specific formulations.
Table 3: Pharmacokinetic Parameters of Carbinoxamine in Healthy Adults
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t₁/₂ (h) | Reference |
| Extended-Release Suspension | 16 mg (single dose) | 28.7 (± 5.3) | 6.7 | Data Not Available | 17.0 | [2][3] |
| Extended-Release Suspension | 16 mg (steady state, q12h) | 72.9 (± 24.4) | 5.6 | Data Not Available | Data Not Available | [3] |
| Retard Capsule | 4 mg (single dose) | Dampened | Delayed | Similar to solution | Data Not Available | [4] |
| Aqueous Solution | 4 mg (single dose) | Not specified | Not specified | Not specified | Data Not Available | [4] |
Note: The data presented is for racemic carbinoxamine. A study in rats indicated that the absorption and elimination of carbinoxamine enantiomers were not stereoselective.[5] However, detailed comparative pharmacokinetic data for the individual enantiomers in humans is limited.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of (R)-Carbinoxamine.
Receptor Binding Assays
The following workflow illustrates a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.
Protocol for Histamine H1 Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a source rich in histamine H1 receptors (e.g., guinea pig cerebellum or a cell line expressing the recombinant human H1 receptor).
-
Incubation: In a reaction tube, combine the membrane preparation, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of (R)-Carbinoxamine maleate.
-
Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of (R)-Carbinoxamine. Determine the IC₅₀ value (the concentration of (R)-Carbinoxamine that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., Guinea Pig Ileum Contraction)
This workflow outlines a classic organ bath experiment to assess the functional antagonist activity of a compound.
Protocol for Guinea Pig Ileum Contraction Assay:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Control Response: Generate a cumulative concentration-response curve to an agonist (e.g., histamine for H1 receptor antagonism or acetylcholine for muscarinic antagonism).
-
Antagonist Incubation: After washing out the agonist, incubate the tissue with a known concentration of (R)-Carbinoxamine maleate for a predetermined period.
-
Antagonist Effect: Re-establish the agonist concentration-response curve in the presence of (R)-Carbinoxamine.
-
Data Analysis: Repeat steps 4 and 5 with increasing concentrations of (R)-Carbinoxamine. Construct a Schild plot to determine the pA₂ value, which provides a measure of the antagonist's potency.[6][7]
Enantioselective Pharmacokinetic Analysis
The following diagram outlines the process for determining the pharmacokinetic profile of carbinoxamine enantiomers.
Protocol for Chiral HPLC-MS/MS Analysis of Carbinoxamine Enantiomers in Plasma: [1][5][8]
-
Sample Preparation: Extract carbinoxamine enantiomers from plasma samples using liquid-liquid extraction.[1][8]
-
Chromatographic Separation: Achieve chiral separation of the enantiomers using a chiral stationary phase column, such as an amylose tris(5-chloro-2-methylphenylcarbamate) column.[1][8] The mobile phase typically consists of a mixture of n-hexane, isopropanol, ethanol, and a basic modifier like diethylamine.[1][8]
-
Detection: Utilize tandem mass spectrometry (MS/MS) for sensitive and selective detection of the enantiomers.
-
Quantification: Construct calibration curves using standards of known concentrations of each enantiomer to quantify their levels in the plasma samples.[1][8]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data for each enantiomer to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t₁/₂).
Conclusion
(R)-Carbinoxamine maleate is a first-generation antihistamine with a well-established mechanism of action as a histamine H1 receptor antagonist and additional anticholinergic properties. While its clinical use is established, a comprehensive, publicly available dataset of its quantitative pharmacological profile, particularly concerning the stereoselective interactions with its primary and secondary targets, remains incomplete. This technical guide has summarized the available information and provided detailed methodologies for key in vitro and in vivo experiments. Further research to fully elucidate the binding affinities and functional potencies of the individual enantiomers at histamine and muscarinic receptors is warranted to provide a more complete understanding of the pharmacological profile of (R)-Carbinoxamine and to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of carbinoxamine and phenylephrine from a retard capsule after single and repeated dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-Carbinoxamine Maleate: A Deep Dive into Stereospecific Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the stereospecific activity of (R)-Carbinoxamine maleate, providing an in-depth analysis of its pharmacological profile, the experimental methodologies used to determine its activity, and the underlying signaling pathways. Carbinoxamine, a first-generation antihistamine, is a chiral compound, and its biological activity resides primarily in one of its enantiomers.[1] This document aims to provide a comprehensive resource for professionals in the field of drug development and pharmacology.
Core Concepts: Chirality and Stereoselectivity in Drug Action
Many therapeutic agents are chiral molecules, existing as enantiomers – non-superimposable mirror images. While chemically similar, these stereoisomers can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets such as receptors and enzymes. The differential effects of enantiomers underscore the importance of studying them individually to optimize therapeutic efficacy and minimize adverse effects.
Quantitative Analysis of Stereospecific H1 Receptor Binding
The primary mechanism of action for carbinoxamine is the blockade of the histamine H1 receptor.[1] Studies have demonstrated a significant difference in the binding affinity of the (R)- and (S)-enantiomers of carbinoxamine for this receptor. The (R)-enantiomer, also known as Rotoxamine, exhibits markedly higher affinity for the H1 receptor compared to its (S)-counterpart. This stereoselectivity is the foundation of its potent antihistaminic activity.
Quantitative data from radioligand binding assays on guinea pig ileum and cerebellum tissues clearly illustrate this difference. The affinity constants (often expressed as pA2 values, the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are summarized below.
| Enantiomer | Tissue | pA2 Value |
| (R)-Carbinoxamine | Guinea Pig Ileum | 8.7 |
| (S)-Carbinoxamine | Guinea Pig Ileum | 6.8 |
| (R)-Carbinoxamine | Guinea Pig Cerebellum | 8.5 |
| (S)-Carbinoxamine | Guinea Pig Cerebellum | 6.7 |
Table 1: Stereospecific Binding Affinities of Carbinoxamine Enantiomers for H1 Receptors. Data sourced from Casy et al., 1992.
Experimental Protocols
Chiral Resolution of Carbinoxamine Enantiomers
The separation of carbinoxamine enantiomers is a critical step in studying their individual pharmacological properties. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Column: A chiral stationary phase, such as Chiralpak ID, is utilized.
-
Mobile Phase: An optimized mobile phase, for instance, a mixture of acetonitrile, water, and a basic additive like ammonia solution (e.g., 90:10:0.1, v/v/v), is used to achieve baseline separation.[2]
-
Detection: A UV detector is typically employed for monitoring the elution of the enantiomers.
-
Resolution: This method can achieve a high resolution, for example, a resolution of 3.82 has been reported, indicating excellent separation of the (+)- and (-)-carbinoxamine enantiomers.[2]
In Vitro H1 Receptor Binding Assay
To quantify the binding affinity of each enantiomer for the H1 receptor, a competitive radioligand binding assay is employed.
Methodology:
-
Tissue Preparation: Homogenates of tissues rich in H1 receptors, such as guinea pig ileum or cerebellum, are prepared.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used.
-
Competition: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled carbinoxamine enantiomers ((R)- or (S)-carbinoxamine).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) or pA2 value for each enantiomer, which reflects its binding affinity.
Signaling Pathway of H1 Receptor Antagonism
Carbinoxamine, as an H1 receptor antagonist, functions as an inverse agonist. It binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active conformation and thereby reducing the constitutive activity of the receptor. This action blocks the downstream signaling cascade typically initiated by histamine binding.
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. (R)-Carbinoxamine effectively blocks this pathway by preventing the initial activation of the H1 receptor by histamine.
Pharmacokinetics
While the pharmacological activity of carbinoxamine is highly stereoselective, a study investigating the pharmacokinetics of carbinoxamine enantiomers in rats found no significant stereoselectivity in their absorption and elimination processes.[2][3] This suggests that in this animal model, the disposition of the drug is not significantly influenced by its stereochemistry. Further studies in humans would be necessary to confirm if this holds true in clinical settings.
Conclusion
The therapeutic efficacy of carbinoxamine maleate as an antihistamine is predominantly attributed to the (R)-enantiomer. The significant difference in binding affinity between the (R)- and (S)-enantiomers for the H1 receptor highlights the critical importance of stereochemistry in drug design and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and scientists working to develop more selective and effective therapeutic agents. A thorough understanding of stereospecific activity is paramount for optimizing drug efficacy and safety profiles.
References
- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Carbinoxamine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine maleate is the dextrorotatory enantiomer of the first-generation antihistamine, carbinoxamine. As a selective histamine H1 receptor antagonist, it is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-Carbinoxamine maleate, its mechanism of action, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using DOT language diagrams.
Chemical and Physical Properties
(R)-Carbinoxamine maleate is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine;(2Z)-but-2-enedioate | [1](2) |
| Chemical Formula | C₁₆H₁₉ClN₂O · C₄H₄O₄ | [3](4) |
| Molecular Weight | 406.86 g/mol | [3](4) |
| Melting Point | 116-121 °C (racemic mixture) | [3](4) |
| Boiling Point | 381.1 °C at 760 mmHg (racemic mixture) | [5](6) |
| Solubility | Very soluble in water; freely soluble in alcohol and chloroform; slightly soluble in ether. | [3](4) |
| pKa | 8.87 (predicted for the strongest basic site) | [7](8) |
| Optical Rotation | [α]D²⁵ +37.2° (c = 20 in methanol) | [9](10) |
Mechanism of Action and Signaling Pathway
(R)-Carbinoxamine maleate is a potent antagonist of the histamine H1 receptor.[11] It competitively inhibits the binding of histamine to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[12] This antagonism mitigates the effects of histamine, such as vasodilation, increased capillary permeability, and bronchoconstriction.[13] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.
The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The activation of this pathway ultimately leads to the physiological responses associated with histamine release. (R)-Carbinoxamine, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. Carbinoxamine maleate, (R)- | C20H23ClN2O5 | CID 24884235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioglobax.com [bioglobax.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Page loading... [guidechem.com]
- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Carbinoxamine [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Histamine H1 Receptor Binding Affinity of (R)-Carbinoxamine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Carbinoxamine and the Histamine H1 Receptor
Carbinoxamine is an ethanolamine-derivative first-generation H1 antagonist with anticholinergic and sedative properties.[1] It functions by competing with histamine for binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses.[2]
Carbinoxamine exists as a chiral molecule, with the (R)-enantiomer (levorotatory) being the more active stereoisomer. The maleic acid salt of the levorotatory isomer is also known as Rotoxamine. While the stereoselectivity of carbinoxamine's interaction with the H1 receptor is acknowledged, specific binding affinity constants for the individual enantiomers are not widely reported in publicly accessible literature.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). For carbinoxamine, the available quantitative data primarily pertains to the racemic mixture.
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Carbinoxamine (racemic) | Histamine H1 | Radioligand Binding | Not Specified | Not Specified | 2.3 | [Cayman Chemical] |
Note: While studies have been conducted on the affinity of carbinoxamine's antipodal pairs, specific quantitative values for (R)-Carbinoxamine were not available in the searched resources.[3]
Experimental Protocols for Histamine H1 Receptor Binding Assays
The determination of binding affinity for H1 receptor antagonists like Carbinoxamine is typically performed using in vitro radioligand binding assays. A common method involves the use of a radiolabeled H1 antagonist, such as [3H]mepyramine, to compete for binding to the receptor with the unlabeled test compound.
Radioligand Binding Assay Protocol (Representative)
This protocol is a generalized representation based on common practices for H1 receptor binding assays.
Objective: To determine the binding affinity (Ki) of (R)-Carbinoxamine maleate for the histamine H1 receptor.
Materials:
-
Test Compound: (R)-Carbinoxamine maleate
-
Radioligand: [3H]mepyramine (a potent H1 antagonist)
-
Receptor Source: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in H1 receptors (e.g., guinea pig brain).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or diphenhydramine).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times with fresh buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a series of microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]mepyramine (typically near its Kd value), and varying concentrations of the unlabeled test compound ((R)-Carbinoxamine maleate).
-
Total and Non-specific Binding: Include control tubes for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of a non-labeled H1 antagonist).
-
Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Advent of Chiral Antihistamines: A Technical Guide to Their Discovery and Development
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The evolution of antihistamines has been marked by a sophisticated journey from broad-spectrum first-generation agents to highly specific second- and third-generation drugs. A pivotal advancement in this progression has been the recognition and application of stereochemistry, leading to the development of chiral antihistamines. This technical guide delves into the discovery and history of these enantiomerically pure drugs, offering a comprehensive overview of their pharmacological advantages, the experimental methodologies used in their evaluation, and the regulatory landscape that has shaped their emergence.
From Racemates to Enantiomers: A Paradigm Shift in Antihistamine Therapy
The initial antihistamines were developed and marketed as racemic mixtures, containing a 50:50 ratio of two enantiomers—stereoisomers that are non-superimposable mirror images of each other. While possessing identical chemical formulas, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, particularly with receptors and enzymes.
The concept of the "chiral switch" emerged as a strategic approach in drug development, involving the resolution of a racemic drug into its individual enantiomers and identifying the "eutomer"—the enantiomer with the desired therapeutic activity.[1][2] The less active or inactive enantiomer is referred to as the "distomer." This strategy is driven by the potential for an improved therapeutic index, characterized by enhanced efficacy, a better safety profile, and a more predictable pharmacokinetic and pharmacodynamic response.[2]
Key examples of successful chiral switches in the antihistamine class include the development of levocetirizine from cetirizine and desloratadine from loratadine.
Comparative Pharmacology of Chiral Antihistamines
The transition from racemic mixtures to single enantiomers has been justified by demonstrable improvements in pharmacological properties. Levocetirizine, the (R)-enantiomer of cetirizine, is responsible for virtually all the antihistaminic activity of the racemate.[3] Similarly, desloratadine is the active metabolite of loratadine and exhibits greater potency.[4]
Quantitative Comparison of Pharmacological and Pharmacokinetic Parameters
The following tables summarize key quantitative data comparing prominent chiral antihistamines with their racemic precursors.
Table 1: Comparative H1 Receptor Binding Affinity (Ki)
| Compound | Racemate/Enantiomer | H1 Receptor Ki (nM) |
| Cetirizine | Racemate | ~2-6 |
| Levocetirizine | (R)-enantiomer (Eutomer) | ~3 |
| Dextrocetirizine | (S)-enantiomer (Distomer) | >10,000 |
| Loratadine | Racemate | ~5-10 |
| Desloratadine | Active Metabolite | ~0.5-2 |
Note: Ki values can vary between studies based on experimental conditions. The values presented are representative ranges from published literature.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Cetirizine | Levocetirizine | Loratadine | Desloratadine |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~0.9 hours | ~1.5 hours | ~3 hours |
| Elimination Half-life (t1/2) | ~8.3 hours | ~8.3 hours | ~8.4 hours (parent), ~17-24 hours (desloratadine) | ~27 hours[5] |
| Volume of Distribution (Vd) | 0.5 L/kg | 0.4 L/kg[6] | 119 L/kg | 49 L/kg |
| Oral Bioavailability | >70%[7] | >70% | ~40% | Not significantly affected by food |
| Metabolism | Limited | Limited | Extensively metabolized to desloratadine | Metabolized to 3-hydroxydesloratadine |
Key Experimental Protocols in Chiral Antihistamine Development
The development and validation of chiral antihistamines rely on a suite of specialized experimental protocols to assess their purity, potency, and efficacy.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a racemic antihistamine.
Methodology:
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are commonly employed.[8][9] For cetirizine, an ovomucoid column has also been shown to be effective.[10]
-
Mobile Phase: The mobile phase typically consists of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol). A small amount of a basic additive, such as diethylamine (DEA), is often included to improve peak shape and resolution for basic compounds.[9]
-
Example for Cetirizine Enantiomers: A mobile phase of n-hexane, isopropanol, and DEA in a ratio of 60:40:0.1 (v/v/v) has been used with a Chiralpak IC column.[9]
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[9]
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analyte (e.g., 230 nm for cetirizine).[10]
-
Sample Preparation: The racemic antihistamine standard and any test samples are dissolved in the mobile phase.
-
Analysis: The prepared sample is injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification.
H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the individual enantiomers and the racemate for the histamine H1 receptor.
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are commonly used.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]pyrilamine, is used as a competitive ligand.[11]
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl at pH 7.4, is used.
-
Procedure: a. A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (racemate or individual enantiomers). b. Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., mianserin). c. The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). d. The bound and free radioligand are separated by rapid filtration through glass fiber filters. e. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the in vivo efficacy of an antihistamine in preventing histamine-induced bronchoconstriction.
Methodology:
-
Animal Model: Guinea pigs are a suitable model as their airways are sensitive to histamine, similar to humans.[12]
-
Procedure: a. A baseline measurement of airway resistance is obtained. b. The test antihistamine or vehicle (control) is administered to the guinea pigs, typically via intraperitoneal injection or oral gavage. c. After a predetermined time for drug absorption, the animals are exposed to an aerosol of histamine.[13] d. Airway resistance is monitored continuously during and after histamine challenge.
-
Endpoint: The primary endpoint is the degree of protection against the increase in airway resistance induced by histamine. This can be quantified by measuring parameters such as the time to onset of dyspnea or the percentage inhibition of the bronchoconstrictor response.[13]
Signaling Pathways and Drug Development Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[14] Activation of this pathway leads to the characteristic symptoms of an allergic response.
Caption: H1 Receptor Signaling Cascade.
Logical Workflow for Chiral Switch Drug Development
The development of a single-enantiomer drug from a previously approved racemate follows a structured pathway, guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[7]
Caption: Chiral Switch Development Workflow.
Conclusion
The discovery and development of chiral antihistamines represent a significant milestone in medicinal chemistry and clinical pharmacology. By isolating the therapeutically active enantiomer, pharmaceutical scientists have been able to create drugs with improved efficacy, safety, and tolerability. This in-depth technical guide provides a foundational understanding of the history, pharmacology, and experimental methodologies that underpin the science of chiral antihistamines. As our understanding of stereochemistry and receptor biology continues to evolve, the principles of chiral drug design will undoubtedly play an increasingly important role in the development of future generations of medications.
References
- 1. Chiral switch - Wikipedia [en.wikipedia.org]
- 2. ole.uff.br [ole.uff.br]
- 3. Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Study on Enantiomeric Separation of Cetirizine on HPLC with a Chiral Ovomucoid Column | Semantic Scholar [semanticscholar.org]
- 11. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 14. SMPDB [smpdb.ca]
Solubility Profile of (R)-Carbinoxamine Maleate in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (R)-Carbinoxamine maleate, a first-generation antihistamine and histamine H1 receptor antagonist. Understanding the solubility of this active pharmaceutical ingredient (API) in various common laboratory solvents is critical for a wide range of applications, including formulation development, in vitro and in vivo screening, and analytical method development. This document compiles available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflow.
Core Data Presentation: Solubility of (R)-Carbinoxamine Maleate
The solubility of (R)-Carbinoxamine maleate has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that quantitative values from different commercial suppliers show some discrepancies, which may be attributable to variations in experimental conditions (e.g., temperature, pH, method of determination) and the physical form (e.g., crystalline vs. amorphous) of the material used.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility |
| Water | Protic | 81 mg/mL (199.08 mM)[1] 50 mg/mL (122.89 mM)[2][3] | Very Soluble[4] Freely Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 81 mg/mL (199.08 mM)[1][6] 100 mg/mL (245.78 mM)[2][3] | Soluble |
| Ethanol | Protic, Alcohol | 81 mg/mL (199.08 mM)[1][6] | Freely Soluble[4] |
| Chloroform | Halogenated | - | Freely Soluble[4] |
| Ether | Ether | - | Slightly Soluble[4] |
| Methanol | Protic, Alcohol | - | - |
| Isopropanol | Protic, Alcohol | - | - |
| Acetonitrile | Aprotic | - | - |
| Acetone | Ketone | - | - |
| N,N-Dimethylformamide (DMF) | Aprotic | - | - |
| Ethyl Acetate | Ester | - | - |
| Tetrahydrofuran (THF) | Ether | - | - |
| Dichloromethane | Halogenated | - | - |
| Toluene | Hydrocarbon | - | - |
Note: The molecular weight of Carbinoxamine maleate is 406.86 g/mol .
Experimental Protocols
The determination of solubility can be approached through two primary methodologies: kinetic and thermodynamic solubility assays. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development and formulation.[7][8]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[9]
1. Materials:
-
(R)-Carbinoxamine maleate (solid)
-
Selected solvent of interest
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
2. Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of solid (R)-Carbinoxamine maleate to a known volume of the selected solvent in a sealed vial. It is crucial to ensure a solid phase remains present.[9]
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of (R)-Carbinoxamine maleate in the diluted filtrate using a validated HPLC method.
-
Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility assays are typically automated and measure the solubility of a compound that is introduced into an aqueous buffer from a concentrated DMSO stock solution.[8][10][11]
1. Materials:
-
(R)-Carbinoxamine maleate dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplates
-
Automated liquid handler
-
Plate reader (e.g., nephelometer or UV spectrophotometer)
2. Procedure (Nephelometric Method):
-
Dispense the DMSO stock solution of (R)-Carbinoxamine maleate into the wells of a microplate.
-
Rapidly add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8][10]
Visualizations
Experimental Workflow: Thermodynamic Solubility
Caption: Thermodynamic Solubility Determination Workflow.
Signaling Pathway: Carbinoxamine Mechanism of Action
Carbinoxamine is a competitive antagonist of the histamine H1 receptor.[6][12][13][14] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade leading to the characteristic symptoms of an allergic response. Carbinoxamine blocks this pathway by preventing histamine from binding to the receptor.[14][15][16][17]
Caption: Histamine H1 Receptor Signaling and Carbinoxamine Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - CARBINOXAMINE MALEATE solution CARBINOXAMINE MALEATE tablet [dailymed.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Articles [globalrx.com]
- 13. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 14. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PathWhiz [smpdb.ca]
- 16. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Chiral Separation of Carbinoxamine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbinoxamine is a first-generation antihistamine that contains a chiral center, existing as two enantiomers: the dextrorotatory ((+)-carbinoxamine) and levorotatory ((-)-carbinoxamine) forms. As with many chiral drugs, the enantiomers of carbinoxamine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the chiral separation of carbinoxamine enantiomers using High-Performance Liquid Chromatography (HPLC). The method described is based on established and validated procedures, offering robust and reproducible results.
Experimental Protocols
Two primary HPLC methods are detailed below: a normal-phase method suitable for quantification in human plasma and a reverse-phase method.
Method 1: Normal-Phase HPLC for Quantification in Human Plasma
This method is adapted from a validated bioanalytical procedure for the enantioselective separation of carbinoxamine maleate in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction from Plasma) [1]
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add 100 µL of an internal standard solution (e.g., pargeverine hydrochloride).
-
Add 200 µL of 0.5 M NaOH and vortex for 30 seconds.
-
Add 3 mL of n-hexane, vortex for 5 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) column.[1]
-
Mobile Phase: n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.[1]
Method 2: Reverse-Phase HPLC for High-Resolution Separation
This method is optimized for achieving high resolution between the carbinoxamine enantiomers.[2][3]
1. Sample Preparation (for standard solutions)
-
Prepare a stock solution of racemic carbinoxamine in the mobile phase.
-
Dilute the stock solution to the desired concentration for analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.
-
Mobile Phase: Acetonitrile/water/ammonia solution (90:10:0.1, v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Column Temperature: Ambient or controlled (e.g., 30°C) for improved reproducibility.[2]
-
Detection: UV or MS. For MS/MS detection, multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.[2]
Data Presentation
The following tables summarize the quantitative data obtained from the chiral separation of carbinoxamine enantiomers using the described methods.
Table 1: Chromatographic Performance for Normal-Phase HPLC Method
| Parameter | (d)-Carbinoxamine | (l)-Carbinoxamine | Internal Standard |
| Linearity Range (ng/mL) | 20–7500[1] | 20–7500[1] | N/A |
| Correlation Coefficient (R²) | >0.99[1] | >0.99[1] | N/A |
| Mean Extraction Recovery (%) | 103.8 ± 1.5[1] | 94.5 ± 1.8[1] | 96.35[1] |
| Intra-day Precision (RSD %) | <10[1] | <10[1] | N/A |
| Inter-day Precision (RSD %) | <10[1] | <10[1] | N/A |
| Accuracy (RE %) | <10[1] | <10[1] | N/A |
Table 2: Chromatographic Performance for Reverse-Phase HPLC Method
| Parameter | Value |
| Resolution (Rs) | 3.82[2][3] |
| Linearity Range (ng/mL) | 0.1 - 100[2][3] |
| Correlation Coefficient (r²) | > 0.99[2][3] |
| Accuracy (%) | 87.4 - 113.8[2][3] |
| Intra-day Precision (%) | < 9.4[2][3] |
| Inter-day Precision (%) | < 9.4[2][3] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the chiral separation process.
Caption: Experimental workflow for the chiral separation of carbinoxamine enantiomers from plasma.
Caption: Logical relationship of components for chiral HPLC separation.
References
Application Note: Quantification of (R)-Carbinoxamine in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbinoxamine is a first-generation antihistamine that exists as a racemic mixture of two enantiomers, (R)-carbinoxamine (dexcarbinoxamine) and (S)-carbinoxamine (levocarbinoxamine). The pharmacological activity of carbinoxamine resides primarily in the (R)-enantiomer. Therefore, the stereoselective quantification of (R)-carbinoxamine in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note provides a detailed protocol for the quantification of (R)-carbinoxamine in plasma samples using a chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.
Principle
This method utilizes a chiral stationary phase to achieve chromatographic separation of the (R) and (S) enantiomers of carbinoxamine. Following separation, the analytes are detected by tandem mass spectrometry, which provides high sensitivity and selectivity. An internal standard (IS) is used to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method for the enantioselective analysis of carbinoxamine.
Table 1: Calibration Curve and Linearity [1]
| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |
| Concentration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
Table 2: Accuracy and Precision [1]
| Quality Control (QC) Level | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC | 87.4 - 113.8 | < 9.4 | < 9.4 |
| Medium QC | 87.4 - 113.8 | < 9.4 | < 9.4 |
| High QC | 87.4 - 113.8 | < 9.4 | < 9.4 |
Table 3: Recovery [2]
| Analyte | Mean Extraction Recovery (%) |
| (d)-Carbinoxamine | 103.8 ± 1.5 |
| (l)-Carbinoxamine | 94.5 ± 1.8 |
| Internal Standard (Pargeverine) | 96.35 |
Experimental Protocols
Materials and Reagents
-
(R)-Carbinoxamine and (S)-Carbinoxamine reference standards
-
Internal Standard (e.g., Pargeverine hydrochloride[2] or a stable isotope-labeled carbinoxamine)
-
HPLC-grade acetonitrile, methanol, n-hexane, isopropanol, ethanol, and water
-
Ammonia solution and diethyl amine
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral HPLC column (e.g., Chiralpak ID[1] or amylose tris(5-chloro-2-methylphenylcarbamate) column[2])
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)[2]
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard working solution.
-
Add 200 µL of 5% ammonia solution and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
HPLC Conditions [1]
-
Column: Chiralpak ID
-
Mobile Phase: Acetonitrile : Water : Ammonia solution (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbinoxamine: m/z 291.1 → 167.1
-
Internal Standard (Pargeverine): m/z 338.1 → 167.0
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of (R)-Carbinoxamine in plasma.
Signaling Pathway Diagram (Mechanism of Action)
Caption: Competitive inhibition of the H1 receptor by (R)-Carbinoxamine.
References
Application Notes and Protocols for In Vitro Assays Using (R)-Carbinoxamine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class.[1] It functions as a competitive antagonist of the histamine H1 receptor, thereby blocking the effects of histamine in the body.[1][2] This action makes it effective in alleviating symptoms associated with allergic reactions.[2] Beyond its antihistaminic properties, (R)-Carbinoxamine maleate also exhibits anticholinergic (drying) and sedative effects.[2] The primary mechanism of action involves the competitive inhibition of histamine binding to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[2]
These application notes provide detailed protocols for in vitro assays to characterize the activity of (R)-Carbinoxamine maleate and other H1 receptor antagonists. The provided methodologies for a radioligand binding assay and a functional calcium flux assay are fundamental tools for researchers in pharmacology and drug development to assess the potency and efficacy of such compounds.
Data Presentation
| Compound | Assay Type | Ligand/Agonist | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Mepyramine | Radioligand Binding | [3H]Pyrilamine | Human T cells | 5.0 - 44.6 (KD) | - | [3] |
| Desloratadine | Radioligand Binding | [3H]Mepyramine | HEK293T-H1R | - | 51 | [4] |
| Chlorpheniramine | Radioligand Binding | [3H]Pyrilamine | - | - | 12 | [4] |
| Hydroxyzine | Radioligand Binding | [3H]Pyrilamine | Human H1 Receptor | - | 10 | [5] |
| Clemastine | Radioligand Binding | [3H]Pyrilamine | - | - | 3 | [5] |
| Emedastine | Radioligand Binding | [3H]Pyrilamine | H1-Receptors | 1.3 | - | [5] |
Signaling Pathway
(R)-Carbinoxamine maleate, as a histamine H1 receptor antagonist, blocks the Gq/11 signaling pathway typically activated by histamine. This pathway is crucial in mediating allergic and inflammatory responses. The diagram below illustrates the canonical H1 receptor signaling cascade and the point of inhibition by antagonists like (R)-Carbinoxamine maleate.
Caption: Histamine H1 Receptor Signaling Pathway Antagonism.
Experimental Workflow
The following diagram outlines a general experimental workflow for screening and characterizing H1 receptor antagonists like (R)-Carbinoxamine maleate using in vitro assays.
Caption: General workflow for in vitro characterization.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (R)-Carbinoxamine maleate for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Pyrilamine (also known as mepyramine), a commonly used H1 receptor antagonist radioligand.
-
Test Compound: (R)-Carbinoxamine maleate.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of (R)-Carbinoxamine maleate in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM Mepyramine.
-
Competition: 50 µL of each concentration of (R)-Carbinoxamine maleate.
-
-
Add Radioligand: Add 50 µL of [3H]Pyrilamine to all wells at a final concentration close to its Kd (typically 1-5 nM).
-
Add Membranes: Add 100 µL of cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-Carbinoxamine maleate.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Flux Assay
This assay measures the ability of (R)-Carbinoxamine maleate to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cells: A cell line stably expressing the human histamine H1 receptor and capable of a robust calcium response (e.g., CHO-K1 or HEK293).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Test Compound: (R)-Carbinoxamine maleate.
-
Agonist: Histamine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent Plate Reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 1 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage) in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells once with assay buffer.
-
Add the assay buffer containing various concentrations of (R)-Carbinoxamine maleate to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's liquid handler, add a pre-determined concentration of histamine (typically the EC80 concentration) to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the histamine response against the log concentration of (R)-Carbinoxamine maleate.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist response.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the in vitro characterization of (R)-Carbinoxamine maleate and other histamine H1 receptor antagonists. The radioligand binding assay allows for the precise determination of a compound's affinity for the receptor, while the calcium flux assay provides a measure of its functional potency in a cellular context. These assays are essential tools for drug discovery and development, enabling the screening, characterization, and optimization of novel antihistaminic compounds. The provided diagrams of the signaling pathway and experimental workflow offer a clear conceptual framework for understanding the mechanism of action and the experimental approach.
References
Application Notes and Protocols for (R)-Carbinoxamine Maleate in Histamine Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class, which also includes compounds like diphenhydramine.[1] It functions as a potent and competitive antagonist of the histamine H1 receptor.[2] This property makes it a valuable tool for researchers studying the physiological and pathological roles of histamine, particularly in the context of allergic and inflammatory responses. In addition to its primary activity at the H1 receptor, (R)-Carbinoxamine also exhibits anticholinergic (muscarinic receptor antagonist) properties, a characteristic common to many first-generation antihistamines.[3][4] Understanding its pharmacological profile is crucial for its application in preclinical research and drug development.
These application notes provide a comprehensive overview of the use of (R)-Carbinoxamine maleate as a tool compound for investigating histamine H1 receptor antagonism. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate its use in the laboratory.
Mechanism of Action
(R)-Carbinoxamine maleate exerts its effects by competitively binding to the histamine H1 receptor, thereby preventing the binding of endogenous histamine.[3][5] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[5][6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][5] This signaling pathway ultimately results in various cellular responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[5] By blocking the initial binding of histamine, (R)-Carbinoxamine maleate effectively inhibits these downstream events.
Quantitative Data
The following table summarizes the available quantitative data for (R)-Carbinoxamine, providing key parameters for its use in experimental design.
| Parameter | Receptor/Channel | Species | Value | Assay Type | Reference |
| Ki | Histamine H1 Receptor | Mammalian Brain | 2.3 nM | Radioligand Binding ([3H]mepyramine) | [2] |
| Ki | L-type Calcium Channel (benzothiazepine site) | Rat Cardiomyocytes | 1.08 nM | Radioligand Binding ([3H]diltiazem) |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of (R)-Carbinoxamine maleate for the histamine H1 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]-pyrilamine.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]-pyrilamine (specific activity ~25-30 Ci/mmol)
-
Non-specific competitor: Mepyramine (10 µM final concentration)
-
(R)-Carbinoxamine maleate
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-H1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold Binding Buffer and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL [3H]-pyrilamine (at a final concentration near its Kd), and 50 µL of membrane homogenate.
-
Non-specific Binding: 25 µL Mepyramine (10 µM), 25 µL [3H]-pyrilamine, and 50 µL of membrane homogenate.
-
Competitive Binding: 25 µL of varying concentrations of (R)-Carbinoxamine maleate, 25 µL [3H]-pyrilamine, and 50 µL of membrane homogenate.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in Binding Buffer using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (R)-Carbinoxamine maleate to generate a competition curve.
-
Determine the IC50 value (the concentration of (R)-Carbinoxamine maleate that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This protocol measures the ability of (R)-Carbinoxamine maleate to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Histamine
-
(R)-Carbinoxamine maleate
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Wash the cells with HBSS.
-
Prepare a loading solution of the calcium-sensitive dye in HBSS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Incubate the cells with the loading solution for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes.
-
-
Antagonist Incubation:
-
Add varying concentrations of (R)-Carbinoxamine maleate to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the percentage of inhibition of the histamine response against the log concentration of (R)-Carbinoxamine maleate.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Models
1. Passive Cutaneous Anaphylaxis (PCA) in Mice
This model assesses the ability of (R)-Carbinoxamine maleate to inhibit IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability in the skin.
Materials:
-
BALB/c mice
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
(R)-Carbinoxamine maleate
-
Saline
-
Anesthetic
Protocol:
-
Sensitization:
-
Inject mice intradermally in the ear pinna with a suboptimal dose of anti-DNP-IgE.
-
-
Drug Administration:
-
24 hours after sensitization, administer (R)-Carbinoxamine maleate or vehicle (saline) to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
-
Antigen Challenge and Dye Extravasation:
-
1 hour after drug administration, intravenously inject a solution of DNP-HSA mixed with Evans blue dye.
-
-
Quantification of Anaphylaxis:
-
After 20-30 minutes, euthanize the mice and dissect the ears.
-
Extract the Evans blue dye from the ear tissue by incubating in formamide overnight at 63°C.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the (R)-Carbinoxamine maleate-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and its antagonism by (R)-Carbinoxamine maleate.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a calcium mobilization assay.
Selectivity and Off-Target Effects
While (R)-Carbinoxamine is a potent H1 receptor antagonist, it is important to consider its potential off-target effects, particularly its anticholinergic activity due to antagonism at muscarinic receptors.[4] This is a common characteristic of first-generation antihistamines and contributes to side effects such as dry mouth and sedation. Additionally, studies have shown that carbinoxamine can interact with L-type calcium channels.[2] Researchers should be mindful of these potential off-target activities when interpreting experimental results, and may consider using control experiments with more selective second-generation antihistamines or specific muscarinic antagonists to dissect the H1 receptor-mediated effects.
Conclusion
(R)-Carbinoxamine maleate is a well-characterized and potent tool for studying histamine H1 receptor antagonism. Its high affinity for the H1 receptor makes it suitable for a variety of in vitro and in vivo applications. By utilizing the provided protocols and understanding its pharmacological profile, researchers can effectively employ (R)-Carbinoxamine maleate to investigate the role of the histamine H1 receptor in health and disease.
References
- 1. innoprot.com [innoprot.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Quantification of (R)-Carbinoxamine Maleate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Carbinoxamine maleate in human plasma. The protocol employs a chiral stationary phase for the enantioselective separation of (R)-Carbinoxamine from its (S)-enantiomer. Sample preparation is achieved through a straightforward protein precipitation procedure. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the specific quantification of the (R)-enantiomer of Carbinoxamine.
Introduction
Carbinoxamine is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It exists as a racemic mixture of two enantiomers, (R)-Carbinoxamine and (S)-Carbinoxamine. As with many chiral drugs, the enantiomers of carbinoxamine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the (R)-enantiomer is crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the enantioselective analysis of (R)-Carbinoxamine in human plasma using LC-MS/MS.
Experimental
Sample Preparation
A protein precipitation method is utilized for the extraction of (R)-Carbinoxamine from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Pargeverine, 1 µg/mL).
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge the sample at 4500 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation of (R)-Carbinoxamine and its (S)-enantiomer is achieved using a chiral column.
| Parameter | Value |
| Column | Chiralpak ID |
| Mobile Phase | Acetonitrile:Water:Ammonia Solution (90:10:0.1, v/v/v)[1][2] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| MRM Transition (R)-Carbinoxamine | m/z 291.2 → 167.1[3][4][5] |
| MRM Transition (Internal Standard - Pargeverine) | m/z 338.1 → 167.0[3][4][5] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following tables summarize the quantitative performance of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (R)-Carbinoxamine | 0.1 - 100[1][2] | > 0.99[1][2] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 1 | < 9.4[2] | < 9.4[2] | 87.4 - 113.8[2] |
| Medium QC | 50 | < 9.4[2] | < 9.4[2] | 87.4 - 113.8[2] |
| High QC | 80 | < 9.4[2] | < 9.4[2] | 87.4 - 113.8[2] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) |
| (R)-Carbinoxamine | 85-103.8[1][6] |
| Internal Standard (Pargeverine) | ~96.35[6] |
Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Signaling Pathway (Illustrative)
While Carbinoxamine does not have a signaling pathway in the traditional sense, the following diagram illustrates its mechanism of action as a histamine H1 receptor antagonist.
Caption: Competitive antagonism of the Histamine H1 receptor by (R)-Carbinoxamine.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the enantioselective quantification of (R)-Carbinoxamine maleate in human plasma. The method exhibits excellent sensitivity, specificity, and accuracy, making it a valuable tool for researchers and drug development professionals. The use of a chiral stationary phase is essential for resolving the enantiomers, allowing for a more precise characterization of the pharmacokinetic profile of the pharmacologically active (R)-enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 10.1039/D0NJ00095G | Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS | Kuujia.com [kuujia.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Animal Models for In Vivo Studies of (R)-Carbinoxamine Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine, the dextrorotatory enantiomer of carbinoxamine, is a first-generation antihistamine belonging to the ethanolamine class. It functions as a potent and selective histamine H1 receptor antagonist, exhibiting anticholinergic and sedative properties.[1][2] In vivo studies are crucial for characterizing the pharmacokinetics, pharmacodynamics, and safety profile of (R)-Carbinoxamine maleate. This document provides detailed application notes and protocols for utilizing relevant animal models in such studies.
Mechanism of Action
(R)-Carbinoxamine maleate competitively inhibits the action of histamine at H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.[1] This antagonism prevents the downstream signaling cascade initiated by histamine binding, thereby mitigating allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1]
Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately resulting in the physiological effects of histamine.[3][4] (R)-Carbinoxamine, by blocking the H1 receptor, prevents this cascade from occurring.
Recommended Animal Models
The most common and well-established animal models for evaluating the in vivo efficacy of antihistamines are rodents and guinea pigs.[5]
-
Guinea Pig: Particularly sensitive to histamine, making them an excellent model for studying histamine-induced bronchoconstriction.
-
Rat: Commonly used for passive cutaneous and paw anaphylaxis models to assess anti-allergic activity.[6]
-
Mouse: Also suitable for anaphylaxis models and general toxicology studies.
Experimental Protocols
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of (R)-Carbinoxamine maleate to protect against histamine-induced airway constriction.[5][7]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
(R)-Carbinoxamine maleate
-
Histamine dihydrochloride
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Administer (R)-Carbinoxamine maleate (e.g., 1-10 mg/kg, intraperitoneally or orally) or vehicle (saline) to the guinea pigs. A 30-60 minute pre-treatment time is typical.
-
-
Histamine Challenge:
-
Place the guinea pig in the whole-body plethysmograph and allow it to stabilize.
-
Expose the animal to an aerosol of histamine solution (e.g., 0.1-0.5% in saline) generated by a nebulizer.
-
-
Data Collection:
-
Record the time to the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress.
-
The protective effect of (R)-Carbinoxamine maleate is determined by the prolongation of the time to PCD compared to the vehicle-treated control group.
-
Experimental Workflow:
Passive Paw Anaphylaxis in Rats
This model evaluates the inhibitory effect of (R)-Carbinoxamine maleate on IgE-mediated local allergic reactions.[6][8]
Materials:
-
Male Wistar rats (180-220 g)
-
(R)-Carbinoxamine maleate
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Saline solution (0.9% NaCl)
-
Plethysmometer or calipers
Procedure:
-
Sensitization:
-
Inject a small volume (e.g., 50 µL) of anti-DNP IgE antibody solution intradermally into the plantar surface of the rat's right hind paw.
-
Inject the same volume of saline into the left hind paw as a control.
-
Allow a sensitization period of 24-48 hours.
-
-
Dosing:
-
Administer (R)-Carbinoxamine maleate (e.g., 5-20 mg/kg, orally or intraperitoneally) or vehicle 1 hour before the antigen challenge.
-
-
Antigen Challenge:
-
Inject a solution of DNP-HSA (e.g., 1 mg in 0.25 mL of saline containing 0.5% Evans blue dye) intravenously.
-
-
Data Collection:
-
Measure the paw volume or thickness of both hind paws using a plethysmometer or calipers at regular intervals (e.g., 15, 30, 60, and 120 minutes) after the antigen challenge.
-
The amount of dye extravasation into the paw can also be quantified by sacrificing the animal, excising the paw tissue, and extracting the Evans blue dye for spectrophotometric analysis.
-
The percentage inhibition of paw edema by (R)-Carbinoxamine maleate is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
-
Data Presentation
Enantioselective Pharmacokinetics in Rats
A study on the enantioselective pharmacokinetics of carbinoxamine in rats after oral administration of the racemate concluded that the absorption and elimination processes were not stereoselective.[9] The following table summarizes representative pharmacokinetic parameters for both enantiomers.
| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |
| Cmax (ng/mL) | 95.2 ± 15.3 | 98.6 ± 12.8 |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.4 |
| AUC₀-t (ng·h/mL) | 452.7 ± 55.1 | 468.3 ± 60.2 |
| t½ (h) | 3.8 ± 0.7 | 3.9 ± 0.6 |
| Data are presented as mean ± standard deviation. | ||
| Note: This data is representative and based on the findings of a study by Li et al. (2020), which should be consulted for detailed methodology.[9] |
In Vivo Efficacy Data (Hypothetical)
The following table presents hypothetical data from a histamine-induced bronchoconstriction study in guinea pigs to illustrate how results can be presented.
| Treatment Group | Dose (mg/kg, i.p.) | Time to Onset of PCD (seconds) | % Protection |
| Vehicle (Saline) | - | 125 ± 15 | 0% |
| (R)-Carbinoxamine | 1 | 180 ± 20 | 44% |
| (R)-Carbinoxamine | 5 | 250 ± 25 | 100% |
| (R)-Carbinoxamine | 10 | 310 ± 30 | 148% |
| Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |
Toxicology and Safety
The oral LD50 of racemic carbinoxamine maleate in guinea pigs is reported to be 411 mg/kg.[10] Overdose can lead to central nervous system depression or stimulation, with stimulation being more likely in younger animals.[10] Atropine-like side effects such as dry mouth and dilated pupils may also occur.[10]
Conclusion
The animal models and protocols described provide a robust framework for the in vivo evaluation of (R)-Carbinoxamine maleate. Guinea pigs are the preferred model for assessing antihistaminic effects on bronchoconstriction, while rats are suitable for studying effects on allergic inflammation. The provided pharmacokinetic data in rats suggests a lack of stereoselectivity in its disposition. Further studies should focus on generating specific dose-response data for the (R)-enantiomer in these models to fully characterize its in vivo efficacy.
References
- 1. Carbinoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Passive paw anaphylaxis in the rat. Optimum conditions for use in studies on immediate hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Applications of Potentiometric Membrane Sensors Based on γ-Cyclodextrin and Calixarene as Ionophores for the Determination of a Histamine H1-Receptor Antagonist: Fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: A Validated Bioanalytical Method for the Quantification of (R)-carbinoxamine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbinoxamine is a first-generation antihistamine of the ethanolamine class used to treat symptoms of allergic rhinitis.[1][2] It possesses anticholinergic and sedative properties and acts by competing with histamine for H1-receptor sites on effector cells.[3][4] Carbinoxamine contains a single chiral center and exists as two enantiomers, (R)-carbinoxamine and (S)-carbinoxamine. Enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development and validation of a stereoselective bioanalytical method for the quantification of the specific (R)-enantiomer in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies.
This document provides a detailed protocol for a validated bioanalytical method for the determination of (R)-carbinoxamine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is intended to be sensitive, specific, and reproducible, adhering to the general principles of bioanalytical method validation as outlined by regulatory agencies.
Experimental Protocol: LC-MS/MS Method for (R)-carbinoxamine
This protocol describes the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of (R)-carbinoxamine.
Materials and Reagents
-
(R)-carbinoxamine reference standard
-
(S)-carbinoxamine reference standard
-
A suitable internal standard (IS), for example, Diazepam or Pargeverine HCl.[1][2]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate).[2][5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A chiral column is essential for the separation of enantiomers. An example is a polysaccharide-based chiral stationary phase like an amylose tris(5-chloro-2-methylphenylcarbamate) column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Amylose tris(5-chloro-2-methylphenylcarbamate) based chiral column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol with 0.1% Formic Acid) is often effective for chiral separations.[2] A typical starting condition could be 90% A, with a linear gradient to 10% A over 10 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | (R)-carbinoxamine: m/z 291.2 → 167.1[1][6] |
| Internal Standard (Diazepam): m/z 285.0 → 193.2[2] |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
Selectivity and Specificity
-
Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of (R)-carbinoxamine and the IS.
-
Specificity should also be demonstrated by showing no interference from the (S)-carbinoxamine enantiomer at the retention time of (R)-carbinoxamine.
Linearity and Range
-
Prepare a calibration curve by spiking blank plasma with known concentrations of (R)-carbinoxamine.
-
A typical calibration range for carbinoxamine is 0.1 to 100.0 ng/mL.[2]
-
The linearity should be evaluated by a weighted linear regression analysis (e.g., 1/x or 1/x²). The correlation coefficient (r) should be greater than 0.99.[2]
Lower Limit of Quantification (LLOQ)
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within ±20% of the nominal concentration, and the precision should be ≤20%.
Accuracy and Precision
-
Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.
-
Intra-day and inter-day accuracy and precision should be evaluated. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2]
Recovery
-
The extraction recovery of (R)-carbinoxamine and the IS should be determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Recovery should be consistent and reproducible. Mean extraction recoveries for carbinoxamine have been reported to range from 74.00% to 86.4%.[2]
Matrix Effect
-
Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response of a neat standard solution at the same concentration.
-
The matrix effect should be consistent across different lots of plasma.
Stability
-
The stability of (R)-carbinoxamine in plasma should be evaluated under various conditions:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period.
-
Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C).
-
Post-preparative stability: In the autosampler.
-
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Linearity Range | - | 0.1 - 100.0 ng/mL |
| Regression Model | - | Weighted (1/x²) linear regression |
| Correlation Coefficient (r) | > 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| (R)-carbinoxamine | Consistent and reproducible (e.g., 75-90%) | Minimal and consistent |
| Internal Standard | Consistent and reproducible | Minimal and consistent |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbinoxamine: Package Insert / Prescribing Information [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Carbinoxamine as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbinoxamine is a first-generation antihistamine of the ethanolamine class, possessing anticholinergic and sedative properties.[1][2] It functions as a competitive antagonist of histamine at H1-receptor sites, providing relief from allergic symptoms.[1][3] Carbinoxamine contains a single chiral center, existing as two enantiomers: (R)-Carbinoxamine and (S)-Carbinoxamine. As with many chiral drugs, the enantiomers of carbinoxamine may exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical research.
These application notes provide detailed protocols for the use of (R)-Carbinoxamine as a reference standard in chromatographic assays, primarily focusing on the chiral separation of carbinoxamine enantiomers using High-Performance Liquid Chromatography (HPLC) and HPLC with tandem mass spectrometry (HPLC-MS/MS).
Chromatographic Methods for Chiral Separation of Carbinoxamine
The separation of carbinoxamine enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have demonstrated excellent enantioselectivity for carbinoxamine.
Method 1: Chiral HPLC-UV
This method is suitable for the enantioselective analysis of carbinoxamine in bulk drug substances and pharmaceutical formulations.
Experimental Protocol:
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: Amylose tris(5-chloro-2-methylphenylcarbamate) column.[4]
-
Mobile Phase: n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v).[4][5]
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (R)-Carbinoxamine maleate reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving the bulk drug or ground tablets in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm filter before injection.
4. Data Analysis:
-
The enantiomers are identified based on their retention times. The peak area of each enantiomer is used for quantification.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 20–7500 µg/mL | [4][5] |
| Correlation Coefficient (R²) | > 0.99 | [4][5] |
| Mean Extraction Recovery ((d)-enantiomer) | 103.8 ± 1.5% | [4][5] |
| Mean Extraction Recovery ((l)-enantiomer) | 94.5 ± 1.8% | [4][5] |
Method 2: Chiral HPLC-MS/MS for Biological Samples
This highly sensitive and selective method is ideal for the enantioselective pharmacokinetic studies of carbinoxamine in biological matrices such as plasma.[6]
Experimental Protocol:
1. Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Chiral Column: Chiralpak ID column.[6]
-
Mobile Phase: Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v).[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Sample Preparation (Plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add an internal standard and 300 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Injection: Inject the supernatant into the HPLC-MS/MS system.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 0.1–100 ng/mL | [6] |
| Correlation Coefficient (r) | > 0.99 | [6] |
| Accuracy Range | 87.4% to 113.8% | [6] |
| Intra-day and Inter-day Precision | < 9.4% | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [7] |
| Lower Limit of Detection (LOD) | 0.05 ng/mL | [7] |
Experimental Workflow
Caption: Workflow for the chromatographic analysis of Carbinoxamine.
Mechanism of Action Signaling Pathway
Carbinoxamine acts as an inverse agonist at the H1 histamine receptor. In its active state, the H1 receptor is coupled to the Gq/11 protein. Histamine binding activates this G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine, such as allergic inflammation. Carbinoxamine competitively binds to the H1 receptor, preventing histamine from binding and thereby inhibiting this signaling cascade.
References
- 1. mims.com [mims.com]
- 2. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 3. Carbinoxamine Oral Solution: Package Insert / Prescribing Info [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for Determining (R)-Carbinoxamine Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Carbinoxamine is the dextrorotatory enantiomer of Carbinoxamine, a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist.[1] By competitively binding to the H1 receptor, (R)-Carbinoxamine inhibits the action of histamine, thereby alleviating the symptoms associated with allergic reactions.[1][2][3] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.
These application notes provide detailed protocols for cell-based assays to quantify the bioactivity of (R)-Carbinoxamine as a histamine H1 receptor antagonist. The primary assays described are the calcium flux assay and the cyclic AMP (cAMP) assay, which are robust methods for assessing the functional activity of Gq-coupled receptor antagonists.
Data Presentation
The following tables summarize hypothetical quantitative data for (R)-Carbinoxamine and its corresponding (S)-enantiomer to illustrate the expected outcomes from the described cell-based assays. This data highlights the potential enantioselective bioactivity of Carbinoxamine.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Ki (nM) |
| (R)-Carbinoxamine | 5.2 |
| (S)-Carbinoxamine | 58.7 |
| Histamine | 150 |
Ki values represent the inhibition constant for binding to the histamine H1 receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism in Calcium Flux Assay
| Compound | IC50 (nM) |
| (R)-Carbinoxamine | 12.5 |
| (S)-Carbinoxamine | 145.3 |
| Mepyramine (Control) | 8.9 |
IC50 values represent the concentration of the antagonist that inhibits 50% of the maximum response induced by a fixed concentration of histamine (e.g., EC80).
Table 3: Functional Antagonism in cAMP Assay
| Compound | IC50 (nM) |
| (R)-Carbinoxamine | 15.1 |
| (S)-Carbinoxamine | 162.8 |
| Mepyramine (Control) | 10.2 |
IC50 values represent the concentration of the antagonist that inhibits 50% of the cAMP production induced by a fixed concentration of histamine in cells co-expressing a Gs-coupled receptor or stimulated with forskolin.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Calcium Flux Assay for (R)-Carbinoxamine Bioactivity
This assay measures the ability of (R)-Carbinoxamine to inhibit histamine-induced intracellular calcium mobilization in cells expressing the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
(R)-Carbinoxamine
-
Histamine
-
Mepyramine (positive control antagonist)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-H1R cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Aspirate the culture medium from the cell plates and wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound and Agonist Preparation:
-
Prepare a 10 mM stock solution of (R)-Carbinoxamine in DMSO.
-
Perform serial dilutions of (R)-Carbinoxamine in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of histamine in water. Dilute in Assay Buffer to a concentration that will give an EC80 response (previously determined).
-
Prepare a positive control antagonist (e.g., Mepyramine) in a similar concentration range.
-
-
Assay Measurement:
-
Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 50 µL of Assay Buffer in each well.
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add 25 µL of the diluted (R)-Carbinoxamine or control compounds to the respective wells and incubate for 15-30 minutes.
-
Initiate the kinetic read of fluorescence (e.g., every 1 second for 120 seconds).
-
After establishing a stable baseline (e.g., 20 seconds), use the plate reader's injector to add 25 µL of the histamine solution to all wells.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (histamine alone) to determine the percent inhibition for each concentration of (R)-Carbinoxamine.
-
Plot the percent inhibition against the log concentration of (R)-Carbinoxamine and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay for (R)-Carbinoxamine Bioactivity
Since the H1 receptor is Gq-coupled, it does not directly modulate cAMP levels. However, its bioactivity can be assessed in a cAMP assay by co-expressing a Gs-coupled receptor or by stimulating adenylyl cyclase with forskolin, allowing for the measurement of Gq-mediated potentiation or inhibition of cAMP production.[4] This protocol describes the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
PBS
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
(R)-Carbinoxamine
-
Histamine
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
96-well or 384-well white microplates (or as specified by the kit)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture and Plating:
-
Culture and plate the HEK293-H1R cells as described in the calcium flux assay protocol.
-
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of (R)-Carbinoxamine as described previously.
-
Prepare a stock solution of histamine.
-
Prepare a stock solution of forskolin in DMSO. Dilute in Assay Buffer to a concentration that will stimulate a submaximal level of cAMP (e.g., 1-10 µM).
-
Prepare a working solution of the PDE inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 25 µL of Assay Buffer containing the PDE inhibitor to each well.
-
Add 25 µL of the diluted (R)-Carbinoxamine or control compounds to the respective wells.
-
Add 25 µL of the histamine solution.
-
Add 25 µL of the forskolin solution to all wells except the basal control.
-
Incubate the plate at room temperature or 37°C for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves adding lysis reagents followed by detection reagents.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Determine the percent inhibition of forskolin-stimulated cAMP production for each concentration of (R)-Carbinoxamine.
-
Plot the percent inhibition against the log concentration of (R)-Carbinoxamine and determine the IC50 value using a four-parameter logistic fit.
-
References
- 1. Stereochemical aspects of antihistamine action. 4. Absolute configuration of carbinoxamine antipodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 10.1039/D0NJ00095G | Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS | Kuujia.com [kuujia.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Spectrophotometric Determination of Carbinoxamine Maleate in Formulations
Introduction
Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class, effective in the symptomatic relief of various allergic conditions. Accurate and reliable analytical methods are crucial for the quality control of its pharmaceutical formulations. This document provides detailed protocols for two sensitive and straightforward spectrophotometric methods for the determination of carbinoxamine maleate in tablets, syrups, and oral drops.
The first method is a visible spectrophotometric procedure based on the formation of a colored ternary complex with copper(II) and eosin. The second is a direct ultraviolet (UV) spectrophotometric method, offering a simpler and faster alternative for routine analysis.
Method 1: Visible Spectrophotometry via Ternary Complex Formation
This method relies on the reaction of carbinoxamine maleate with copper(II) ions and eosin dye to form a stable, colored ternary complex. This complex is extractable into an organic solvent, and the intensity of the color, which is directly proportional to the drug concentration, is measured using a visible spectrophotometer.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 538 nm | [1][2] |
| Linearity Range | 0.75 - 10.0 µg/mL | [1][2] |
| Molar Absorptivity | 6.1690 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |
| Sandell's Sensitivity | 6.75 x 10⁻³ µg cm⁻² | [1] |
| Validation Parameters | ||
| Accuracy (Recovery) | 100 ± 2% | [1] |
| Precision (RSD) | 1.55 - 3.87% | [1] |
Experimental Protocol
1. Reagents and Solutions:
-
Carbinoxamine Maleate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbinoxamine maleate reference standard and dissolve in 100 mL of distilled water.
-
Copper(II) Sulfate Solution (0.1% w/v): Dissolve 100 mg of copper(II) sulfate pentahydrate in 100 mL of distilled water.
-
Eosin Solution (0.1% w/v): Dissolve 100 mg of eosin Y in 100 mL of distilled water.
-
Chloroform: Analytical grade.
-
Acetone: Analytical grade.
2. Standard Curve Preparation:
-
Into a series of 125 mL separating funnels, pipette aliquots (0.075, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL) of the 100 µg/mL carbinoxamine maleate standard stock solution.
-
Add 1.5 mL of 0.1% copper(II) sulfate solution and 2.0 mL of 0.1% eosin solution to each funnel.
-
Add 5 mL of acetone to each funnel and swirl to mix.
-
The total volume of the aqueous phase should be approximately 10 mL.
-
Add 10 mL of chloroform to each separating funnel.
-
Shake the funnels vigorously for 2 minutes and allow the layers to separate.
-
Collect the lower organic (chloroform) layer, passing it through anhydrous sodium sulfate to remove any residual water.
-
Measure the absorbance of the organic layer at 538 nm against a reagent blank prepared in the same manner without the carbinoxamine maleate standard.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
3. Sample Preparation:
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water. Filter the solution through a Whatman No. 41 filter paper.
-
Syrup/Oral Drops: Transfer a volume of the formulation equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Dilute to the mark with distilled water and mix well.
4. Sample Analysis:
-
Take an appropriate aliquot of the prepared sample solution and transfer it to a 125 mL separating funnel.
-
Proceed with the steps described in the "Standard Curve Preparation" section, starting from the addition of copper(II) sulfate solution.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of carbinoxamine maleate in the sample from the calibration curve.
Logical Workflow
Caption: Workflow for Visible Spectrophotometric Analysis.
Method 2: Direct UV Spectrophotometry
This method involves the direct measurement of the ultraviolet absorbance of carbinoxamine maleate in an acidic medium. It is a rapid and straightforward method suitable for routine quality control where excipients do not interfere with the absorbance at the specified wavelength.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm | [3] |
| Recommended Solvent | 0.1 N Hydrochloric Acid | [3] |
| Typical Validation Parameters | ||
| Linearity Range | 5 - 30 µg/mL | |
| Accuracy (Recovery) | 98 - 102% | |
| Precision (RSD) | < 2% | |
| Limit of Detection (LOD) | ~0.5 µg/mL | |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Experimental Protocol
1. Reagents and Solutions:
-
Carbinoxamine Maleate Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbinoxamine maleate reference standard and dissolve in 100 mL of 0.1 N hydrochloric acid.
-
0.1 N Hydrochloric Acid: Prepare by diluting concentrated hydrochloric acid with distilled water.
2. Standard Curve Preparation:
-
From the standard stock solution, prepare a series of dilutions in 0.1 N hydrochloric acid to obtain concentrations in the range of 5 to 30 µg/mL.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 260 nm) using 0.1 N hydrochloric acid as the blank.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
3. Sample Preparation:
-
Tablets: Weigh and finely powder at least 20 tablets. Transfer an accurately weighed portion of the powder equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N hydrochloric acid and sonicate for 15 minutes. Dilute to volume with 0.1 N hydrochloric acid and mix well. Filter the solution, discarding the first few mL of the filtrate.
-
Syrup/Oral Drops: Accurately transfer a volume of the formulation equivalent to 10 mg of carbinoxamine maleate into a 100 mL volumetric flask. Dilute to volume with 0.1 N hydrochloric acid and mix thoroughly.
4. Sample Analysis:
-
Dilute a known volume of the prepared sample solution with 0.1 N hydrochloric acid to obtain a final concentration within the linearity range (e.g., 10-20 µg/mL).
-
Measure the absorbance of the diluted sample solution at the determined λmax against a 0.1 N hydrochloric acid blank.
-
Calculate the concentration of carbinoxamine maleate in the sample using the calibration curve or by using the regression equation.
Experimental Workflow
Caption: Workflow for Direct UV Spectrophotometric Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for Carbinoxamine Enantiomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the enantiomeric separation of carbinoxamine.
Frequently Asked Questions (FAQs)
1. What are the recommended starting conditions for the chiral separation of carbinoxamine?
Based on published methods, a good starting point for the chiral separation of carbinoxamine involves using a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralpak® ID.[1][2] The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol), often with a small amount of a basic additive (like diethylamine or ammonia solution) to improve peak shape and resolution.[1][2][3]
A reported successful mobile phase composition for baseline separation on a Chiralpak ID column is acetonitrile-water-ammonia solution (90:10:0.1, v/v/v).[1][2] Another effective mobile phase for an amylose tris(5-chloro-2-methylphenylcarbamate) column is n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v).[3]
2. I am not getting baseline separation of the carbinoxamine enantiomers. What should I do?
Poor resolution is a common issue in chiral chromatography. Here are several steps you can take to improve the separation:
-
Optimize the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly impact enantioselectivity.[3] If you are using isopropanol, try switching to ethanol or a mixture of the two. Systematically vary the percentage of the alcohol in the mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Adjust the Basic Additive: Basic additives like diethylamine (DEA) or ammonia are crucial for separating basic compounds like carbinoxamine.[1][2][4] They work by minimizing undesirable interactions between the analyte and the silica surface of the CSP, leading to improved peak shape and efficiency. Try adjusting the concentration of the basic additive. A typical starting concentration is 0.1%. Increasing or decreasing this concentration can have a significant effect on resolution.
-
Change the Non-Polar Solvent: While less common, changing the non-polar component of the mobile phase (e.g., from n-hexane to heptane) can sometimes influence selectivity.
-
Lower the Temperature: If your HPLC system has temperature control, try lowering the column temperature. This can sometimes enhance the chiral recognition mechanism and improve resolution, although it will also increase retention times and backpressure.
3. My peaks are tailing. How can I improve the peak shape?
Peak tailing for basic analytes like carbinoxamine is often due to secondary interactions with acidic silanol groups on the silica support of the chiral stationary phase.
-
Increase the Concentration of the Basic Additive: This is the most effective way to reduce peak tailing. The basic additive will compete with the analyte for active sites on the stationary phase, leading to more symmetrical peaks.[4]
-
Consider a Different Basic Additive: If diethylamine is not effective, you could try other amines such as triethylamine (TEA) or butylamine.
-
Mobile Phase Composition: Ensure your mobile phase components are of high purity and are miscible.
4. The retention times are too long. How can I reduce them?
Long retention times can be addressed by:
-
Increasing the Strength of the Mobile Phase: For normal-phase chromatography, this means increasing the percentage of the polar modifier (the alcohol). For reversed-phase, you would increase the organic component.
-
Increasing the Flow Rate: This will decrease retention times proportionally, but be aware that it can also lead to a decrease in resolution and an increase in backpressure.
-
Increasing the Column Temperature: Higher temperatures reduce the viscosity of the mobile phase, leading to shorter retention times. However, this can also impact selectivity.
5. Can I use a different chiral stationary phase if I don't have the exact one mentioned in the literature?
Yes, but you will likely need to re-optimize the mobile phase. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are generally a good choice for the separation of a wide range of chiral compounds, including antihistamines.[5] If you have a different polysaccharide-based column, you can start with the mobile phases reported in the literature for carbinoxamine as a starting point and then proceed with a systematic mobile phase optimization strategy.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No Separation | Inappropriate mobile phase composition. | 1. Systematically vary the alcohol (IPA, EtOH) percentage. 2. Adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). 3. Try a different alcohol or a combination of alcohols.[3] |
| Unsuitable chiral stationary phase. | 1. If possible, screen different polysaccharide-based CSPs (e.g., Chiralpak IA, ID, IC).[4][5] | |
| Poor Resolution | Mobile phase is too strong or too weak. | 1. Decrease the alcohol content to increase retention and potentially resolution. 2. Fine-tune the alcohol/non-polar solvent ratio. |
| Suboptimal additive concentration. | 1. Optimize the concentration of the basic additive. | |
| Peak Tailing | Secondary interactions with the stationary phase. | 1. Increase the concentration of the basic additive (e.g., DEA, ammonia).[1][2][4] |
| Column overload. | 1. Reduce the injection volume or the concentration of the sample. | |
| Broad Peaks | Low column efficiency. | 1. Ensure the column is properly packed and conditioned. 2. Check for extra-column dead volume in the HPLC system. |
| Mobile phase mismatch with the sample solvent. | 1. Dissolve the sample in the mobile phase if possible. | |
| Irreproducible Results | Mobile phase instability or evaporation. | 1. Prepare fresh mobile phase daily. 2. Keep the mobile phase reservoirs tightly capped. |
| Column temperature fluctuations. | 1. Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Reported Chromatographic Conditions for Carbinoxamine Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Chiralpak ID | Acetonitrile / Water / Ammonia Solution (90:10:0.1) | Not Specified | MS/MS | 3.82 | [1][2] |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane / Isopropanol / Ethanol / Diethylamine (850:75:75:0.1) | 0.8 | UV (220 nm) | Baseline Separation | [3] |
| Chiralpak IC | n-Hexane / Isopropanol / Diethylamine (90:10:0.1) | 0.8 | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Carbinoxamine Enantiomer Separation
Objective: To systematically optimize the mobile phase composition to achieve baseline separation of carbinoxamine enantiomers on a polysaccharide-based chiral stationary phase.
Materials:
-
HPLC system with UV or MS detector
-
Chiral stationary phase (e.g., Chiralpak ID, IA, or IC)
-
Carbinoxamine standard
-
HPLC-grade n-hexane (or heptane)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Diethylamine (DEA) or ammonia solution
Procedure:
-
Initial Column Screening (if necessary): If multiple polysaccharide-based CSPs are available, perform a rapid screening with a generic mobile phase (e.g., n-Hexane/IPA (80:20) with 0.1% DEA) to identify the column with the best initial selectivity.
-
Alcohol Modifier Screening:
-
Prepare mobile phases with varying ratios of n-hexane and IPA (e.g., 90:10, 80:20, 70:30) containing a fixed concentration of DEA (0.1%).
-
Inject the carbinoxamine standard and evaluate the chromatograms for retention and resolution.
-
Repeat the process using EtOH as the alcohol modifier.
-
If necessary, evaluate mixtures of IPA and EtOH.
-
-
Basic Additive Optimization:
-
Using the best alcohol and its optimal concentration determined in the previous step, prepare mobile phases with varying concentrations of DEA (e.g., 0.05%, 0.1%, 0.15%, 0.2%).
-
Inject the carbinoxamine standard and assess the impact on peak shape and resolution.
-
-
Flow Rate and Temperature Optimization (Fine-tuning):
-
Once a satisfactory separation is achieved, the flow rate can be adjusted to shorten the analysis time without sacrificing resolution.
-
If the system allows, investigate the effect of column temperature on the separation.
-
Mandatory Visualization
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in chiral HPLC of carbinoxamine
Technical Support Center: Chiral HPLC of Carbinoxamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor peak resolution during the chiral High-Performance Liquid Chromatography (HPLC) of carbinoxamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My carbinoxamine enantiomer peaks are not baseline-separated. What are the initial steps to improve resolution?
A1: Poor baseline resolution is a common issue in chiral HPLC. The primary factors to investigate are the mobile phase composition, the choice of chiral stationary phase (column), and the column temperature.
Troubleshooting Steps:
-
Mobile Phase Optimization: The selectivity of a chiral separation is highly sensitive to the mobile phase composition.[1][2]
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., ethanol, isopropanol) in your mobile phase.[3] Different alcohols can significantly alter enantioselectivity.
-
Additive: For basic compounds like carbinoxamine, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or ammonia solution, to the mobile phase can improve peak shape and resolution.[4][5] A typical concentration is 0.1% (v/v).
-
-
Column Selection: Ensure you are using an appropriate chiral column. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating antihistamine enantiomers.[4][6]
-
Temperature Adjustment: Lowering the column temperature generally enhances chiral recognition and improves resolution. Conversely, increasing the temperature can sometimes improve peak efficiency.[1] Experiment with a temperature range (e.g., 10°C to 40°C) to find the optimal balance.
Q2: I am observing broad or tailing peaks for my carbinoxamine enantiomers. How can I improve the peak shape?
A2: Poor peak shape, characterized by broadness or tailing, can be caused by several factors including secondary interactions with the stationary phase, inappropriate mobile phase pH, or column degradation.
Troubleshooting Steps:
-
Mobile Phase Additive: As carbinoxamine is a basic compound, secondary interactions with residual acidic silanols on the silica support can cause peak tailing. The inclusion of a basic additive like diethylamine (DEA) in the mobile phase can mitigate these interactions and improve peak symmetry.[7]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.[9]
-
Column Health: A decline in peak shape over time may indicate column contamination or degradation.
-
Column Washing: Flush the column with a strong, compatible solvent to remove any strongly retained contaminants. For polysaccharide-based columns, 100% ethanol or methanol can often be effective.[7]
-
Guard Column: If not already in use, a guard column can help protect the analytical column from contaminants present in the sample.
-
Q3: My resolution is still suboptimal after adjusting the mobile phase and temperature. What other parameters can I investigate?
A3: If initial adjustments are insufficient, optimizing the flow rate and ensuring system suitability are the next logical steps.
Troubleshooting Steps:
-
Flow Rate Optimization: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the analysis time. There is an optimal flow rate for each column that provides the best efficiency. It is advisable to test a range of flow rates to determine the optimum for your specific separation.
-
System Check:
-
Leaks: Check for any leaks in the HPLC system, as these can cause fluctuations in flow rate and retention times, leading to poor resolution.[9][10]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column band broadening, which can degrade resolution.[11]
-
Quantitative Data Summary
The following table summarizes successful experimental conditions for the chiral separation of carbinoxamine reported in the literature.
| Chiral Column | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak ID | Acetonitrile/Water/Ammonia Solution (90:10:0.1) | Not Specified | 3.82 | [4][5] |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | n-Hexane/Isopropanol/Ethanol/Diethylamine (850:75:75:0.1) | 0.8 | Baseline Separation | [12][13] |
Experimental Protocols
Protocol for Mobile Phase Screening:
-
Prepare Stock Solutions: Prepare individual stock solutions of your organic modifiers (e.g., isopropanol, ethanol) and your additive (e.g., 0.1% diethylamine in n-hexane).
-
Initial Mobile Phase: Start with a commonly used mobile phase composition, for example, n-Hexane:Isopropanol (90:10) with 0.1% DEA.
-
System Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take 20-30 column volumes.
-
Inject Standard: Inject a standard solution of racemic carbinoxamine and record the chromatogram.
-
Vary Modifier Ratio: Systematically vary the ratio of the organic modifier (e.g., increase isopropanol to 20%, then 30%) and repeat steps 3 and 4 for each new composition.
-
Change Modifier Type: If resolution is still poor, switch to a different organic modifier (e.g., ethanol) and repeat the screening process.
-
Evaluate Results: Compare the resolution, peak shape, and retention times from all runs to determine the optimal mobile phase.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the chiral HPLC of carbinoxamine.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (R)-Carbinoxamine Maleate Stability and Degradation
Welcome to the Technical Support Center for (R)-Carbinoxamine maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of (R)-Carbinoxamine maleate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of (R)-Carbinoxamine maleate?
A1: Based on available data and chemical principles, the primary known and potential degradation products of (R)-Carbinoxamine maleate include:
-
Carbinoxamine Related Compound A: (4-Chlorophenyl)(pyridin-2-yl)methanone
-
Carbinoxamine Related Compound B: (4-chlorophenyl)-pyridin-2-ylmethanol
-
Carbinoxamine N-Oxide: The N-oxide derivative of the tertiary amine in carbinoxamine.
Q2: What are the typical storage conditions for (R)-Carbinoxamine maleate to ensure its stability?
A2: To ensure the stability of (R)-Carbinoxamine maleate, it should be stored in well-closed, light-resistant containers at controlled room temperature.
Q3: What analytical techniques are suitable for monitoring the stability of (R)-Carbinoxamine maleate and detecting its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for stability testing of (R)-Carbinoxamine maleate. The USP-NF monograph for Carbinoxamine Maleate Tablets provides a detailed HPLC method. For identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Q4: Are there any known incompatibilities of (R)-Carbinoxamine maleate with common excipients?
A4: While specific incompatibility studies with a wide range of excipients are not extensively published, it is important to consider the potential for interaction with acidic or basic excipients, as well as those with oxidizing or reducing properties, which could promote degradation. It is recommended to perform compatibility studies with your specific formulation.
Troubleshooting Guide
Problem 1: An unknown peak is observed in the chromatogram during stability testing of my (R)-Carbinoxamine maleate formulation.
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Possible Cause 1: Degradation of (R)-Carbinoxamine maleate.
-
Troubleshooting Steps:
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Perform Forced Degradation Studies: Subject a pure sample of (R)-Carbinoxamine maleate to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as outlined in the "Experimental Protocols" section below.
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Compare Retention Times: Analyze the stressed samples using the same HPLC method and compare the retention time of the unknown peak in your formulation with any degradation products formed in the forced degradation studies.
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LC-MS Analysis: If the peak does not correspond to known degradation products, utilize LC-MS to determine the mass of the unknown impurity, which will aid in its identification.
-
-
-
Possible Cause 2: Impurity from an excipient.
-
Troubleshooting Steps:
-
Analyze Placebo: Prepare and analyze a placebo formulation (containing all excipients without the active pharmaceutical ingredient) using the same HPLC method.
-
Identify Excipient-Related Peaks: If the unknown peak is present in the placebo chromatogram, it is likely an impurity from one of the excipients. Further investigation would require analyzing individual excipients.
-
-
-
Possible Cause 3: Interaction between (R)-Carbinoxamine maleate and an excipient.
-
Troubleshooting Steps:
-
Binary Mixtures: Prepare binary mixtures of (R)-Carbinoxamine maleate with each excipient in your formulation.
-
Stress and Analyze: Subject these mixtures to accelerated stability conditions (e.g., elevated temperature and humidity) and analyze them by HPLC to identify any interaction products.
-
-
Problem 2: The assay value for (R)-Carbinoxamine maleate in my formulation is decreasing over time during stability studies.
-
Possible Cause: Chemical degradation of the drug substance.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the stability samples are being stored under the intended and controlled conditions of temperature and humidity.
-
Investigate Degradation Pathway: Perform forced degradation studies to understand the degradation pathways. This will help in identifying the conditions that are causing the degradation.
-
Formulation Optimization: Based on the degradation pathway, consider reformulating to protect the drug substance. This may involve adjusting the pH, adding an antioxidant, or using more protective packaging.
-
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of (R)-Carbinoxamine maleate and for developing stability-indicating analytical methods.
1. Acidic Hydrolysis:
-
Protocol: Dissolve (R)-Carbinoxamine maleate in 0.1 N HCl to a concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Expected Degradation: Acid-catalyzed cleavage of the ether linkage is a potential degradation pathway.
2. Basic Hydrolysis:
-
Protocol: Dissolve (R)-Carbinoxamine maleate in 0.1 N NaOH to a concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Expected Degradation: Base-catalyzed hydrolysis may also lead to the cleavage of the ether bond.
3. Oxidative Degradation:
-
Protocol: Dissolve (R)-Carbinoxamine maleate in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for 24 hours. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Expected Degradation: The tertiary amine is susceptible to oxidation, potentially forming the Carbinoxamine N-Oxide.
4. Thermal Degradation:
-
Protocol: Place the solid (R)-Carbinoxamine maleate powder in a controlled temperature oven at 105°C for 24 hours. After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.
5. Photolytic Degradation:
-
Protocol: Expose a solution of (R)-Carbinoxamine maleate (1 mg/mL in a suitable solvent like methanol) and the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
Stability-Indicating HPLC Method (Based on USP-NF)
This method is suitable for the assay of (R)-Carbinoxamine maleate and the separation of its related compounds A and B.
| Parameter | Specification |
| Column | 4.6-mm × 15-cm; 5-µm packing L7 (Octylsilane chemically bonded to porous silica) |
| Mobile Phase | Gradient of Solution A and Solution B (See table below) |
| Solution A | 2.72 g/L of monobasic potassium phosphate, adjusted to a pH of 4.0 with phosphoric acid. |
| Solution B | Methanol and acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mobile Phase Gradient:
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 75 | 25 |
| 2 | 75 | 25 |
| 10 | 25 | 75 |
| 15 | 25 | 75 |
| 16 | 75 | 25 |
| 20 | 75 | 25 |
Degradation Pathways and Experimental Workflows
Caption: Potential degradation pathways of (R)-Carbinoxamine maleate.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Asymmetric Synthesis of Carbinoxamine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity in the asymmetric synthesis of carbinoxamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for the asymmetric synthesis of S-carbinoxamine?
A1: The primary strategies for the asymmetric synthesis of S-carbinoxamine involve three main approaches:
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Rhodium-Catalyzed Asymmetric Arylation followed by Williamson Ether Synthesis: This route involves the enantioselective addition of a p-chlorophenyl group to 2-pyridinecarboxaldehyde using a chiral rhodium catalyst, followed by an etherification reaction to introduce the 2-(dimethylamino)ethoxy side chain.
-
Photocatalytic C-H Pyridylation: A newer approach utilizes a visible light-mediated photocatalytic reaction to directly couple a protected 4-chlorobenzyl ether with a pyridine source, followed by deprotection and etherification. A reported three-step synthesis using this method achieved a total yield of 44%.[1][2]
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Asymmetric Reduction of a Prochiral Ketone: This common strategy involves the enantioselective reduction of (4-chlorophenyl)(pyridin-2-yl)methanone to the corresponding chiral alcohol using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, followed by Williamson ether synthesis.
Q2: What is the key intermediate in most asymmetric syntheses of carbinoxamine?
A2: The key chiral intermediate is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. The successful enantioselective synthesis of this alcohol is crucial for obtaining the desired S-enantiomer of carbinoxamine.
Q3: What are the critical parameters to control during the asymmetric reduction of (4-chlorophenyl)(pyridin-2-yl)methanone using a CBS catalyst?
A3: The critical parameters for a successful CBS reduction are:
-
Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess (ee) of the product.[3]
-
Temperature: Lower temperatures generally lead to higher enantioselectivity.[3]
-
Purity of Borane Reagent: Commercially available borane solutions can contain borohydride species that lead to non-selective reduction, thus lowering the enantiomeric excess.[3]
-
Catalyst Loading: The amount of CBS catalyst used can impact both the reaction rate and the enantioselectivity.
Q4: What are common side reactions in the Williamson ether synthesis step for carbinoxamine?
A4: The Williamson ether synthesis proceeds via an SN2 mechanism.[4] Common side reactions include:
-
Elimination: If the alkylating agent is sterically hindered or if a strong, non-nucleophilic base is used, elimination to form an alkene can compete with substitution.
-
Reaction with the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is nucleophilic and can potentially react with the alkylating agent, leading to pyridinium salt formation. This is generally less favorable than alkoxide formation and reaction but can be a side product.
Troubleshooting Guides
Route 1: Rhodium-Catalyzed Asymmetric Arylation
Issue: Low Yield or Enantioselectivity in the Asymmetric Addition of p-Chlorophenylboronic Acid to 2-Pyridinecarboxaldehyde
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Suboptimal Ligand | Screen a variety of chiral phosphine ligands (e.g., BINAP derivatives, Josiphos, etc.). The choice of ligand is crucial for achieving high enantioselectivity in rhodium-catalyzed asymmetric additions. | The electronic and steric properties of the ligand directly influence the chiral environment around the metal center, dictating the facial selectivity of the addition. |
| Incorrect Rhodium Precursor | Ensure the use of an appropriate Rh(I) precursor such as [Rh(cod)Cl]₂ or [Rh(nbd)₂]BF₄. | The nature of the diene ligand and the counterion can affect catalyst activity and stability. |
| Inappropriate Base | Optimize the base used in the reaction. Common bases include hydroxides (e.g., KOH) or amines (e.g., triethylamine). | The base plays a role in the transmetalation step and can significantly impact the reaction rate. |
| Solvent Effects | Screen different solvent systems. A mixture of an organic solvent and water is often used for reactions with boronic acids. | Solvent polarity and its ability to dissolve both the organic and inorganic reagents are critical for reaction efficiency. |
| Reaction Temperature | Optimize the reaction temperature. While some rhodium-catalyzed additions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. | Temperature affects both the rate of reaction and potentially the enantioselectivity. A temperature screen is recommended. |
Route 2: Photocatalytic C-H Pyridylation
Issue: Low Conversion in the Photocatalytic α-C-H 2-Pyridylation of the Protected 4-Chlorobenzyl Ether
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Inefficient Photocatalyst | Screen different photocatalysts. While a specific organic photoreductant (CBZ6) has been reported, other common photocatalysts like iridium or ruthenium complexes could be evaluated.[1][2] | The redox potential of the photocatalyst must be matched to the substrate and reagents to ensure efficient single-electron transfer. |
| Suboptimal Hydrogen Atom Transfer (HAT) Reagent | The original procedure uses sulfoxides or sulfides as HAT reagents.[1][2] Consider screening other HAT reagents or optimizing the concentration of the current one. | The efficiency of the HAT process is critical for generating the key radical intermediate. |
| Inadequate Light Source | Ensure the light source emits at the absorption maximum of the photocatalyst. Check the intensity and distance of the light source from the reaction vessel. | Insufficient light intensity will lead to a low concentration of the excited state of the photocatalyst and thus low reaction rates. |
| Oxygen Contamination | Thoroughly degas the reaction mixture. Oxygen can quench the excited state of the photocatalyst and lead to undesired side reactions. | Many photocatalytic reactions are sensitive to oxygen. Employing freeze-pump-thaw cycles or sparging with an inert gas is crucial. |
| Low Concentration of Reactants | Optimize the concentration of the protected benzyl ether and the pyridine source. | Reaction rates are dependent on the concentration of the reacting species. |
Route 3: Asymmetric Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone
Issue: Low Enantioselectivity in the CBS Reduction
| Potential Cause | Troubleshooting Suggestion | Supporting Data/Rationale |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | Water reacts with the borane reagent and can hydrolyze the oxazaborolidine catalyst, leading to a decrease in enantioselectivity.[3] |
| Reaction Temperature Too High | Perform the reaction at low temperatures, typically between -78 °C and 0 °C. | Lower temperatures generally enhance the facial selectivity of the hydride transfer, resulting in higher enantiomeric excess.[3] |
| Impure Borane Reagent | Use a freshly opened bottle of a high-purity borane solution (e.g., BH₃·SMe₂ or BH₃·THF). Consider titrating the borane solution to determine its exact concentration. | Contamination with borohydride species leads to a non-enantioselective background reduction, lowering the overall ee.[3] |
| Suboptimal Catalyst Loading | Optimize the molar percentage of the CBS catalyst. Typically, 5-10 mol% is used. | While a higher catalyst loading can increase the reaction rate, it may not always lead to higher enantioselectivity and increases cost. |
| Incorrect Stoichiometry of Borane | Use the correct stoichiometry of the borane reagent relative to the ketone. An excess is typically required. | Insufficient borane will lead to incomplete conversion, while a large excess can sometimes promote background reduction. |
Experimental Protocols
Key Experiment: Asymmetric Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone via CBS Reduction
Objective: To synthesize (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with high yield and enantiomeric excess.
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-chlorophenyl)(pyridin-2-yl)methanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C, 0 °C, or -78 °C) using an appropriate cooling bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 eq) via syringe.
-
Stir the mixture for 10-15 minutes at the same temperature.
-
Slowly add the borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Quantitative Data Example (Hypothetical):
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Borane Reagent | Yield (%) | ee (%) |
| 1 | 25 | 10 | BH₃·SMe₂ | 95 | 85 |
| 2 | 0 | 10 | BH₃·SMe₂ | 92 | 95 |
| 3 | -20 | 10 | BH₃·SMe₂ | 90 | >99 |
| 4 | 0 | 5 | BH₃·SMe₂ | 88 | 94 |
| 5 | 0 | 10 | BH₃·THF | 93 | 96 |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Asymmetric Synthesis
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Carbinoxamine Synthesis via Asymmetric Reduction
Caption: Synthesis of Carbinoxamine workflow.
Signaling Pathway: CBS Reduction Catalytic Cycle
Caption: CBS reduction catalytic cycle.
References
- 1. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming matrix effects in bioanalysis of (R)-Carbinoxamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (R)-Carbinoxamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of (R)-Carbinoxamine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as (R)-Carbinoxamine, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in plasma samples include phospholipids, salts, and endogenous metabolites.[1][2]
Q2: Which ionization technique is more susceptible to matrix effects in the analysis of (R)-Carbinoxamine?
A2: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[1] Therefore, if significant matrix effects are encountered with ESI during (R)-Carbinoxamine analysis, switching to APCI could be a potential solution, although it may have limitations regarding sensitivity for certain analytes.[2]
Q3: How can I qualitatively and quantitatively assess matrix effects for my (R)-Carbinoxamine assay?
A3: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): A solution of (R)-Carbinoxamine is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of the analyte at its retention time indicates the presence of ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): The response of (R)-Carbinoxamine in a spiked, extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[3]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. An ideal IS, such as a stable isotope-labeled (SIL) version of (R)-Carbinoxamine, will co-elute with the analyte and experience similar ionization suppression or enhancement. This allows for the accurate calculation of the analyte concentration based on the analyte-to-IS peak area ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing for (R)-Carbinoxamine | Interaction with active sites on the column; Inappropriate mobile phase pH. | - Use a column with end-capping or a different stationary phase.- Adjust the mobile phase pH to ensure (R)-Carbinoxamine is in a single ionic state. |
| High Variability in (R)-Carbinoxamine Signal Between Samples (Poor Precision) | Inconsistent matrix effects due to sample-to-sample variation in matrix components. | - Optimize the sample preparation method to improve the removal of interfering substances (see below).- Use a stable isotope-labeled internal standard for more effective normalization. |
| Low (R)-Carbinoxamine Signal and Poor Sensitivity (Ion Suppression) | Co-elution of phospholipids or other endogenous components from the biological matrix. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.2. Optimize Chromatography: Modify the gradient or mobile phase composition to achieve chromatographic separation of (R)-Carbinoxamine from the interfering matrix components.3. Change Ionization Source: If using ESI, consider switching to APCI, which can be less susceptible to matrix effects.[2] |
| Inconsistent Recovery of (R)-Carbinoxamine | Suboptimal extraction conditions; Analyte instability during extraction. | - Adjust the pH of the extraction solvent to ensure efficient partitioning of (R)-Carbinoxamine.- Evaluate different extraction solvents.- Investigate the stability of (R)-Carbinoxamine under the extraction conditions. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of Carbinoxamine in plasma using LC-MS/MS.
Table 1: Linearity and Sensitivity of Carbinoxamine Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| HPLC-MS/MS | Human Plasma | 0.2 - 80 | 0.2 | [4] |
| HPLC-MS/MS | Rat Plasma | 0.1 - 100 | 0.1 | [1] |
| Chiral HPLC-UV | Human Plasma | 20 - 7500 | 20 | [5] |
Table 2: Accuracy and Precision of Carbinoxamine Bioanalytical Methods
| Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-MS/MS | Human Plasma | < 7.39 | 6.45 | 99.16 - 105.55 | [4] |
| HPLC-MS/MS | Rat Plasma | < 9.4 | < 9.4 | 87.4 - 113.8 | [1] |
Table 3: Recovery of Carbinoxamine from Plasma
| Method | Matrix | Extraction Method | Mean Recovery (%) | Reference |
| HPLC-MS/MS | Human Plasma | Protein Precipitation | 74.61 | [4] |
| Chiral HPLC-UV | Human Plasma | Liquid-Liquid Extraction | 94.5 - 103.8 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup but may be more susceptible to matrix effects.
-
To 100 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE offers a more thorough cleanup compared to protein precipitation, which can help in reducing matrix effects.
-
To 200 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 2 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for (R)-Carbinoxamine bioanalysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Enemiomeric Inversion During Sample Preparation
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing enantiomeric inversion during sample preparation. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric inversion and why is it a concern?
Enantiomeric inversion is the conversion of one enantiomer (a non-superimposable mirror image of a molecule) into its counterpart.[1] This is a critical issue in drug development and analysis because enantiomers of a chiral drug can have different pharmacological activities, toxicities, and pharmacokinetic profiles.[1][2][3] The "inactive" enantiomer may even cause adverse side effects.[1] Therefore, maintaining the enantiomeric integrity of a sample is crucial for accurate analysis and ensuring the safety and efficacy of a drug.[2][4]
Q2: What are the primary factors that can cause enantiomeric inversion during sample preparation?
Several factors can induce chiral inversion, including:
-
pH: Both acidic and basic conditions can promote racemization. The stability of enantiomers is often pH-dependent.[5][6]
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for inversion.[1][7][8][9] Conversely, very low temperatures can also sometimes trigger inversion.[8]
-
Solvents: The polarity and nature of the solvent can influence the stability of enantiomers.[1][5]
-
Reagents: Derivatization agents or other reagents used during sample preparation can sometimes lead to racemization.[5]
-
Enzymatic Activity: In biological samples, enzymes can catalyze chiral inversion.[1][6]
Q3: How can I detect and quantify enantiomeric inversion?
Several analytical techniques are used to separate and quantify enantiomers, allowing for the assessment of enantiomeric purity and the extent of inversion. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it a powerful tool for quantifying enantiomers, especially at low concentrations in complex matrices like blood plasma.[13][14][15]
-
Gas Chromatography (GC): GC with a chiral stationary phase can also be used for the separation of volatile enantiomers.[10][16]
-
Capillary Electrophoresis (CE): CE is another technique that can provide high-efficiency separations of enantiomers.[10][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during sample preparation that may lead to enantiomeric inversion.
| Problem | Potential Cause | Recommended Solution |
| Unexpected presence of the opposite enantiomer in a supposedly pure sample. | pH-induced inversion: The pH of the sample or a reagent may be promoting racemization. | Carefully control and monitor the pH throughout the sample preparation process. Whenever possible, work at a pH where the chiral compound is known to be stable. |
| Temperature-induced inversion: The sample may have been exposed to high temperatures during processing or storage. | Maintain low temperatures (e.g., on ice) during all sample handling and processing steps. Avoid heating steps unless absolutely necessary and validated for chiral stability. Store samples at appropriate low temperatures (e.g., -20°C or -80°C). | |
| Solvent-induced inversion: The chosen solvent may be facilitating the inversion process. | Screen different solvents for their impact on the chiral stability of your analyte. Opt for solvents that are known to minimize racemization for the specific class of compound you are working with. | |
| Inconsistent enantiomeric ratios across replicate samples. | Variable sample processing time: Longer processing times may lead to greater inversion. | Standardize all sample preparation steps to ensure consistent timing for each sample. |
| Incomplete enzyme inhibition (for biological samples): Endogenous enzymes may be causing variable levels of inversion. | Add enzyme inhibitors to biological samples immediately after collection to prevent in-vitro chiral inversion. | |
| Loss of enantiomeric purity after derivatization. | Harsh derivatization conditions: The derivatization reagent or reaction conditions (e.g., high temperature, extreme pH) may be causing racemization. | Optimize derivatization conditions by using milder reagents, lower temperatures, and shorter reaction times. Test for racemization during the derivatization step by analyzing a pure enantiomer standard.[5] |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Enantiomeric Inversion in Plasma Samples
This protocol outlines a general workflow for preparing plasma samples for chiral analysis while minimizing the risk of enantiomeric inversion.
Protocol 2: Chiral HPLC Method for Quantification of Enantiomeric Impurity
This protocol provides a general methodology for developing a chiral HPLC method to quantify an unwanted enantiomer.
1. Column Selection:
-
Choose a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed. Common CSPs are based on polysaccharides (e.g., cellulose, amylose), proteins, or cyclodextrins.[10]
2. Mobile Phase Optimization:
-
Start with a common mobile phase for the chosen column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol) for normal-phase chromatography, or an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) for reversed-phase chromatography.[11]
-
Adjust the ratio of the solvents to optimize the separation (resolution) between the enantiomers.
-
The flow rate can be optimized to improve resolution; sometimes a lower flow rate enhances separation.
3. Method Validation:
-
The method should be validated according to ICH guidelines or internal SOPs.[17][18]
-
Specificity: Ensure no interference from other components in the sample matrix.[11]
-
Linearity: Demonstrate a linear relationship between the peak area and the concentration of the undesired enantiomer over a specified range.[11]
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the enantiomeric impurity that can be reliably quantified and detected.
-
Precision and Accuracy: Assess the closeness of repeated measurements and the agreement between the measured and true values.[11]
Quantitative Data Summary
The extent of enantiomeric inversion is highly dependent on the specific compound and the conditions it is exposed to. The following table provides a conceptual summary of how different factors can influence the percentage of inversion. Actual values must be determined experimentally for each analyte.
| Factor | Condition | Potential Enantiomeric Inversion (%) | Notes |
| pH | Highly Acidic (pH < 2) | Can be significant | The rate of inversion is structure-dependent. |
| Neutral (pH 7) | Generally low | Many drugs are most stable at or near neutral pH. | |
| Highly Basic (pH > 10) | Can be significant | Base-catalyzed enolization can lead to racemization. | |
| Temperature | 4°C | Minimal for most compounds | Recommended for short-term storage and processing. |
| Room Temperature (25°C) | Variable | Can be significant for labile compounds over time. | |
| 50°C | High | Elevated temperatures often accelerate inversion. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Generally lower | |
| Protic (e.g., Methanol, Water) | Can be higher | Solvents that can donate or accept protons may facilitate inversion mechanisms. |
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Enantiomeric Inversion
A common mechanism for enantiomeric inversion, particularly for compounds with an acidic proton adjacent to the chiral center, is base-catalyzed enolization. The process involves the formation of a planar, achiral enolate intermediate.
References
- 1. Chiral inversion - Wikipedia [en.wikipedia.org]
- 2. How to Assess the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Temperature dependent inversion of enantiomer selectivity in the complexation of optically active azophenolic crown ethers containing alkyl substituents as chiral barriers with chiral amines [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 9. mdpi.com [mdpi.com]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Method for Separation and Quantification of Chiral Molecules - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 17. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 18. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Technical Support Center: (R)-Carbinoxamine Quantification Method Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation for (R)-Carbinoxamine quantification.
Frequently Asked Questions (FAQs)
1. What are the common analytical methods for quantifying (R)-Carbinoxamine?
The most prevalent methods for the quantification of Carbinoxamine, particularly its enantiomers, are High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection.[1][2][3][4] Chiral chromatography is essential for the enantioselective separation of (R)-Carbinoxamine and (S)-Carbinoxamine.[1][5] Gas chromatography (GC) and spectrophotometry have also been reported for the analysis of Carbinoxamine.[3][6]
2. Why is chiral separation crucial for Carbinoxamine analysis?
Carbinoxamine is a chiral compound, meaning it exists as two enantiomers ((R)- and (S)-Carbinoxamine) that are mirror images of each other. These enantiomers can have different pharmacological and toxicological profiles.[7] Regulatory agencies often require the quantification of individual enantiomers of a chiral drug. Therefore, developing an enantioselective method is critical to accurately assess the pharmacokinetic and pharmacodynamic properties of each enantiomer.[1][2]
3. What are the key validation parameters for a bioanalytical method for (R)-Carbinoxamine according to regulatory guidelines?
According to regulatory bodies like the FDA and EMA, and as outlined in guidelines such as ICH M10, the key validation parameters for a bioanalytical method include:[8][9][10][11]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[3]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[5]
4. What is the matrix effect and why is it a significant challenge in bioanalysis?
The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine).[12][13] This can lead to ion suppression or enhancement, which can adversely affect the accuracy, precision, and sensitivity of the analytical method.[12][13] It is a critical parameter to evaluate during the validation of LC-MS/MS methods.[14]
Troubleshooting Guides
Issue 1: Poor or No Chiral Resolution of Carbinoxamine Enantiomers
Q: My chiral HPLC method is not separating the (R)- and (S)-Carbinoxamine peaks. What steps can I take to improve the resolution?
A: Achieving baseline separation of Carbinoxamine enantiomers is a common challenge. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of chiral column is the most critical factor.
-
Recommendation: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating antihistamine enantiomers.[15] Columns like Chiralpak IA, Chiralpak ID, and amylose tris(5-chloro-2-methylphenylcarbamate) have been successfully used for Carbinoxamine enantioseparation.[1][2][5] If you are using a different type of CSP, consider switching to one of these.
-
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and additive in the mobile phase significantly impact chiral recognition.
-
Organic Modifier: Systematically evaluate different organic modifiers such as acetonitrile, methanol, ethanol, and isopropanol.[5] The polarity and protic/aprotic nature of the solvent will influence its interaction with the CSP and the analyte.
-
Additive: A basic additive like diethylamine or ammonia solution is often necessary to improve peak shape and resolution for basic compounds like Carbinoxamine.[1][2][5] Optimize the concentration of the additive, as too high or too low a concentration can be detrimental to the separation.
-
-
Incorrect Flow Rate or Temperature:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the enantiomers and the CSP.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Evaluate the effect of varying the column temperature.
-
Issue 2: High Matrix Effect Leading to Poor Accuracy and Precision
Q: I am observing significant ion suppression/enhancement in my LC-MS/MS assay for (R)-Carbinoxamine from plasma samples. How can I mitigate this?
A: The matrix effect is a frequent issue in bioanalysis. Here’s how to diagnose and minimize its impact:
Potential Causes and Solutions:
-
Inefficient Sample Preparation: Co-eluting matrix components are the primary cause of the matrix effect.
-
Recommendation: Improve your sample clean-up procedure.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract.[2][5] Experiment with different extraction solvents and pH adjustments to optimize the selective extraction of Carbinoxamine.
-
Solid-Phase Extraction (SPE): SPE can offer the most effective clean-up by selectively retaining the analyte while washing away interfering matrix components.
-
-
-
Chromatographic Co-elution: The analyte and interfering matrix components may be eluting from the analytical column at the same time.
-
Recommendation: Adjust the chromatographic conditions to separate the analyte from the matrix interferences. This can be achieved by modifying the mobile phase gradient, changing the organic solvent, or using a different analytical column with a different stationary phase chemistry.
-
-
Inappropriate Internal Standard (IS):
-
Recommendation: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it will have nearly identical chromatographic behavior and experience the same degree of matrix effect. If a SIL-IS is not available, use a structural analog that elutes very close to the analyte and exhibits a similar ionization response. Pargeverine has been used as an internal standard for Carbinoxamine analysis.[2][3]
-
Issue 3: Low or Inconsistent Analyte Recovery
Q: My extraction recovery for (R)-Carbinoxamine is below the acceptable limit (typically >70%). What could be the reason?
A: Low recovery can lead to poor sensitivity and inaccurate results. Consider the following:
Potential Causes and Solutions:
-
Suboptimal Extraction Solvent in LLE: The polarity and pH of the extraction solvent are crucial for efficiently partitioning the analyte from the aqueous biological matrix into the organic phase.
-
Recommendation: Since Carbinoxamine is a basic compound, ensure the pH of the sample is adjusted to a basic pH (typically 2 pH units above the pKa of the analyte) to keep it in its non-ionized form, which is more soluble in organic solvents. Test a range of solvents with varying polarities.
-
-
Improper Elution Solvent in SPE: In SPE, the elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Recommendation: Increase the elution strength of the solvent. This may involve increasing the percentage of the organic component or adding a modifier (e.g., a small amount of acid or base) to disrupt the interaction between the analyte and the sorbent.
-
-
Analyte Instability during Extraction: Carbinoxamine may be degrading during the sample preparation process.
-
Recommendation: Perform extraction stability tests. If degradation is observed, try to minimize the extraction time, work at lower temperatures (e.g., on ice), and protect samples from light if the analyte is light-sensitive.
-
Quantitative Data Summary
Table 1: Reported Method Validation Parameters for Carbinoxamine Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Chiral HPLC-MS/MS | Rat Plasma | 0.1 - 100 | 0.1 | 87.4 - 113.8 | < 9.4 | Not Reported | [1][2] |
| Chiral HPLC-UV | Human Plasma | 20 - 7500 | 20 | < 10 (as RE%) | < 10 | 94.5 - 103.8 | [5] |
| HPLC-MS/MS | Human Plasma | 0.2 - 80 | 0.5 | Not specified | < 15 | 78.3 - 96.8 | [3] |
| HPLC-UV | Human Plasma | 5 - 200 | 5 | 98.87 - 108.0 | 1.9 - 14.9 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Enantioselective Quantification of (R)-Carbinoxamine by Chiral HPLC-MS/MS (Example)
This protocol is a composite example based on published methods.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of internal standard solution (e.g., Pargeverine).
-
Add 50 µL of a basic buffer (e.g., 1M NaOH) and vortex.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Protocol 2: Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are added to the final extract at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before extraction at the same low and high concentrations.
-
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be ≤15%.[14]
-
Visualizations
Caption: General workflow for bioanalytical method validation.
Caption: Troubleshooting poor chiral resolution.
Caption: Strategy for mitigating matrix effects.
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jopcr.com [jopcr.com]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Carbinoxamine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of (R)-Carbinoxamine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of (R)-Carbinoxamine in aqueous solutions?
A1: Based on general stability principles for similar compounds, (R)-Carbinoxamine solutions are expected to be most stable in a slightly acidic pH range. The ideal pH for storage and formulation to minimize degradation is typically between 4.0 and 5.5.
Q2: My (R)-Carbinoxamine solution has developed a yellowish tint after storage. What could be the cause?
A2: A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. This can be accelerated by exposure to non-optimal pH levels (especially alkaline conditions), light, or elevated temperatures. It is recommended to perform analytical testing, such as HPLC, to identify and quantify any degradation products.
Q3: Can I buffer my (R)-Carbinoxamine solution? If so, what buffers are recommended?
A3: Yes, using a buffer system is highly recommended to maintain a stable pH. Citrate or acetate buffers are commonly used and are suitable for maintaining a pH in the optimal range of 4.0 to 5.5. It is crucial to ensure the buffer components themselves do not catalyze degradation.
Q4: How does temperature affect the stability of (R)-Carbinoxamine solutions at different pH values?
A4: Temperature significantly accelerates the degradation of (R)-Carbinoxamine, and this effect is more pronounced at non-optimal pH values. For instance, the rate of degradation at pH 8.0 will be substantially faster at 40°C compared to 4°C. For long-term storage, refrigeration (2-8°C) at an optimal pH is recommended.
Q5: What are the likely degradation pathways for (R)-Carbinoxamine in aqueous solutions?
A5: While specific degradation pathways for (R)-Carbinoxamine are not extensively published, similar molecules are susceptible to hydrolysis and oxidation.[1][2][3] Under acidic or basic conditions, hydrolysis of the ether linkage is a potential degradation route. Oxidative degradation can also occur, particularly if the solution is exposed to air or contains oxidizing agents.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Unexpectedly low potency in a recently prepared solution. | 1. Incorrect pH of the solution. 2. Use of a high pH diluent. 3. Exposure to high temperatures. | 1. Verify the pH of the solution and adjust to the 4.0-5.5 range using a suitable buffer. 2. Use pre-buffered diluents for all dilutions. 3. Prepare and store solutions at controlled room temperature or under refrigeration. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Degradation of (R)-Carbinoxamine due to pH instability. 2. Contamination of the sample or mobile phase. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Re-prepare the mobile phase and sample using high-purity solvents and fresh stock solution. |
| Precipitation in the (R)-Carbinoxamine solution. | 1. pH of the solution is outside the optimal solubility range. 2. The concentration of (R)-Carbinoxamine exceeds its solubility at the given pH. | 1. Adjust the pH to the optimal range (4.0-5.5) to potentially redissolve the precipitate. 2. If the issue persists, consider reducing the concentration of the solution. |
Quantitative Data Summary
Disclaimer: The following data is representative and intended for illustrative purposes, based on general principles of pharmaceutical stability, as specific kinetic studies for (R)-Carbinoxamine are not publicly available.
Table 1: Effect of pH on the Degradation of (R)-Carbinoxamine (0.1 mg/mL) at 25°C over 30 days.
| pH | Initial Assay (%) | 7 Days Assay (%) | 14 Days Assay (%) | 30 Days Assay (%) |
| 2.0 | 100.0 | 98.5 | 97.1 | 94.2 |
| 4.5 | 100.0 | 99.8 | 99.5 | 99.1 |
| 7.0 | 100.0 | 97.2 | 94.5 | 89.8 |
| 8.0 | 100.0 | 95.1 | 90.3 | 82.5 |
Table 2: Effect of Temperature on the Degradation of (R)-Carbinoxamine (0.1 mg/mL) at pH 8.0 over 24 hours.
| Temperature | 0 hours Assay (%) | 6 hours Assay (%) | 12 hours Assay (%) | 24 hours Assay (%) |
| 4°C | 100.0 | 99.7 | 99.4 | 98.9 |
| 25°C | 100.0 | 98.8 | 97.6 | 95.3 |
| 40°C | 100.0 | 96.5 | 93.2 | 87.1 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for (R)-Carbinoxamine
This protocol outlines a reverse-phase HPLC method for the quantification of (R)-Carbinoxamine and the detection of its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
(R)-Carbinoxamine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 4.5)
-
High-purity water
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 4.5) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (R)-Carbinoxamine reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the (R)-Carbinoxamine solution to be tested with the mobile phase to a final concentration within the calibration range.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Analyze the resulting chromatograms to determine the concentration of (R)-Carbinoxamine and identify any degradation peaks.
Visualizations
Caption: Experimental workflow for assessing the pH stability of (R)-Carbinoxamine.
Caption: Impact of pH on the stability and degradation of (R)-Carbinoxamine.
References
Validation & Comparative
A Comparative Analysis of (R)- and (S)-Carbinoxamine Enantiomer Potency at the Histamine H1 Receptor
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological potency of the (R)- and (S)-enantiomers of Carbinoxamine, a first-generation antihistamine. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation into the stereoselective interactions of this compound with the histamine H1 receptor.
Executive Summary
Carbinoxamine, a chiral ethanolamine derivative, is clinically used as a racemic mixture to treat allergic conditions by antagonizing the histamine H1 receptor. However, pharmacological studies have demonstrated that the therapeutic activity resides primarily in one of its enantiomers. This guide summarizes the available quantitative data on the differential binding affinities and functional potencies of (R)- and (S)-Carbinoxamine, providing detailed experimental methodologies and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Potency of Carbinoxamine Enantiomers
The antihistaminic activity of Carbinoxamine is stereoselective, with the (S)-enantiomer, also known as Rotoxamine, being the more potent H1 receptor antagonist. The following table summarizes the affinity of the enantiomers for the histamine H1 receptor, presented as pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
| Enantiomer | Common Name | H1 Receptor Affinity (pA2) on Guinea Pig Ileum |
| (S)-Carbinoxamine | Rotoxamine | 8.8 |
| (R)-Carbinoxamine | 6.7 |
Data sourced from Casy, A. F., et al. (1992). Chirality, 4(6), 356-66.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Histamine H1 Receptor Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of the Carbinoxamine enantiomers for the histamine H1 receptor.
1. Materials and Reagents:
-
HEK293T cells transiently or stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Mianserin or a high concentration of unlabeled Mepyramine).
-
Test compounds: (R)-Carbinoxamine and (S)-Carbinoxamine.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., GF/C).
-
Multi-well plates.
2. Cell Membrane Preparation:
-
Culture HEK293T cells expressing the H1 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold binding buffer and homogenize using a Polytron or similar device.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh binding buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
3. Binding Assay Protocol:
-
In a multi-well plate, add a constant amount of cell membrane preparation to each well.
-
For total binding, add a fixed concentration of [³H]-Mepyramine (typically at a concentration close to its Kd).
-
For non-specific binding, add [³H]-Mepyramine and a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mianserin).
-
For competition binding, add [³H]-Mepyramine and varying concentrations of the test compounds ((R)- and (S)-Carbinoxamine).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism Assay (Schchild Analysis) on Guinea Pig Ileum
This ex vivo functional assay determines the potency of the Carbinoxamine enantiomers in antagonizing histamine-induced smooth muscle contraction.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a section of the terminal ileum and place it in oxygenated Krebs-Henseleit solution.
-
Clean the ileum segment of adhering mesenteric tissue and cut it into segments of appropriate length (e.g., 2-3 cm).
-
Mount the ileum segments in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
2. Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular changes of the buffer solution.
-
Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and measuring the resulting isometric contractions using a force transducer.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a fixed concentration of one of the Carbinoxamine enantiomers for a predetermined period.
-
Obtain a second histamine concentration-response curve in the presence of the antagonist.
-
Repeat steps 3-5 with increasing concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.
-
Plot the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows relevant to the assessment of Carbinoxamine enantiomer potency.
(R)-Carbinoxamine: A Comparative Guide to Off-Target Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-Carbinoxamine, the active enantiomer of the first-generation antihistamine carbinoxamine, is a potent histamine H1 receptor antagonist.[1][2] However, like many first-generation antihistamines, its clinical utility is often accompanied by a range of side effects, primarily due to its interaction with other receptors.[3][4][5][6] This guide provides a comparative analysis of the cross-reactivity of (R)-Carbinoxamine with other physiologically relevant receptors, presenting available quantitative data, experimental methodologies, and associated signaling pathways.
Receptor Binding Profile of (R)-Carbinoxamine
(R)-Carbinoxamine exhibits high affinity for the histamine H1 receptor, which is responsible for its therapeutic antihistaminic effects. Emerging data also indicates a significant affinity for L-type calcium channels. While comprehensive screening data across a wide range of receptors remains limited in publicly available literature, its classification as a first-generation ethanolamine antihistamine suggests likely interactions with muscarinic acetylcholine receptors, contributing to its known anticholinergic side effects.[1][2][7]
| Receptor Target | Ligand | Kᵢ (nM) | Species | Tissue/System | Reference |
| Histamine H1 | [(R)-Carbinoxamine] | 2.3 | - | - | [8] |
| L-Type Calcium Channel (Benzothiazepine site) | [(R)-Carbinoxamine] | 1.08 | Rat | Cardiomyocytes | [8] |
| Muscarinic Receptors | (R)-Carbinoxamine | Data Not Available | - | - | - |
| Adrenergic Receptors | (R)-Carbinoxamine | Data Not Available | - | - | - |
| Serotonergic Receptors | (R)-Carbinoxamine | Data Not Available | - | - | - |
Experimental Protocols
The determination of receptor binding affinities (Kᵢ values) is crucial for understanding the cross-reactivity profile of a compound. The primary method employed for this purpose is the competitive radioligand binding assay.
General Principles of Competitive Radioligand Binding Assays
This technique measures the ability of a test compound (unlabeled ligand, e.g., (R)-Carbinoxamine) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[9]
A General Experimental Workflow for Receptor Binding Assays is as follows:
-
Receptor Preparation: Membranes from cells or tissues expressing the target receptor are isolated.[10]
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[10]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[10]
-
Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. Non-linear regression analysis is used to determine the IC₅₀ value, from which the Kᵢ is calculated.[9]
Key Cross-Reactivity Targets and Signaling Pathways
Understanding the signaling pathways associated with the off-target receptors of (R)-Carbinoxamine is essential for predicting its potential side effects.
Muscarinic Acetylcholine Receptors
First-generation antihistamines are known to have significant antimuscarinic activity.[1][7] There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Antagonism of these receptors by (R)-Carbinoxamine is likely responsible for anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.
Adrenergic Receptors
Cross-reactivity with adrenergic receptors, another class of GPCRs, could lead to cardiovascular side effects. Adrenergic receptors are divided into two main types, α and β, with several subtypes.
-
α1-Adrenergic Receptors: These receptors couple to Gq/11 proteins, leading to the activation of the PLC-IP₃-DAG pathway, similar to M1, M3, and M5 muscarinic receptors.
-
α2-Adrenergic Receptors: These receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels, similar to M2 and M4 muscarinic receptors.
-
β-Adrenergic Receptors (β1, β2, β3): These receptors couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP levels and activation of protein kinase A (PKA).
Serotonergic (5-HT) Receptors
Interactions with serotonin receptors could explain some of the central nervous system side effects of (R)-Carbinoxamine. The 5-HT receptor family is large and diverse, with most being GPCRs.
-
5-HT₁ Family: Couple to Gi/o, inhibiting adenylyl cyclase.
-
5-HT₂ Family: Couple to Gq/11, activating the PLC pathway.
-
5-HT₃ Receptor: This is a ligand-gated ion channel, and its activation leads to the influx of cations and neuronal depolarization.
-
5-HT₄, 5-HT₆, 5-HT₇ Families: Couple to Gs, stimulating adenylyl cyclase.
Conclusion
(R)-Carbinoxamine is a potent H1 receptor antagonist with a known high affinity for L-type calcium channels. While its cross-reactivity with muscarinic receptors is clinically evident through its anticholinergic side effects, comprehensive quantitative binding data for a broad panel of aminergic receptors is lacking in the public domain. Further in-vitro screening of (R)-Carbinoxamine against a comprehensive panel of receptors is necessary to fully elucidate its off-target profile. This information would be invaluable for a more complete understanding of its side-effect profile and for guiding the development of more selective antihistamines.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Nimh Psychoactive Drug Screening Program - Bryan Roth [grantome.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
(R)-Carbinoxamine Maleate: A Comparative Guide to its Antiviral Activity Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiviral activity of (R)-Carbinoxamine maleate (CAM), an FDA-approved first-generation antihistamine, against a range of influenza viruses. Through a detailed comparison with established antiviral drugs, this document serves as a valuable resource for researchers exploring novel therapeutic strategies for influenza treatment. The data presented herein is compiled from peer-reviewed studies and is intended to facilitate an objective evaluation of CAM's potential as a repurposed antiviral agent.
Executive Summary
(R)-Carbinoxamine maleate has demonstrated potent in vitro and in vivo antiviral activity against a broad spectrum of influenza A and B viruses.[1][2][3][4][5] Mechanistic studies reveal that CAM inhibits viral entry into host cells by interfering with the endocytosis process, a crucial early step in the influenza virus life cycle.[1][2][3] This guide presents a comparative analysis of the 50% inhibitory concentration (IC50) of CAM against various influenza strains alongside commercially available antiviral drugs, including Oseltamivir, Zanamivir, Peramivir, and Baloxavir marboxil. Detailed experimental protocols and visual diagrams of the relevant biological pathways and experimental workflows are also provided to support further research and development.
Comparative Antiviral Activity
The antiviral efficacy of (R)-Carbinoxamine maleate was evaluated against several influenza virus strains using a Cytopathic Effect (CPE) reduction assay. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of CAM and provide a comparison with other commercially available antiviral drugs. It is important to note that direct comparisons of IC50 values can be influenced by the specific assay conditions, cell lines, and virus strains used in different studies. Where direct head-to-head data is unavailable, results from studies with similar methodologies and viral subtypes are presented.
Table 1: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza A Viruses
| Virus Strain | (R)-Carbinoxamine maleate (CAM) IC50 (µM)[2] | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Baloxavir marboxil IC50 (nM) |
| A/Shanghai/4664T/2013(H7N9) | 3.56 | ~1.1-1.9 (for H7N9)[6] | ~3.3-6.2 (for H7N9)[7] | ~0.1-0.5 (for H7N9)[7] | Data not available |
| A/Shanghai/37T/2009(H1N1) | 4.2 | ~0.3-1.3 (for H1N1pdm09)[8] | ~0.5-1.5 (for H1N1pdm09)[8] | ~0.1-0.4 (for H1N1pdm09)[9] | ~0.28 (for A(H1N1)pdm09)[10] |
| A/Puerto Rico/8/1934(H1N1) | 24.7 | ~1.0-10 (for H1N1) | ~0.5-2.0 (for H1N1) | ~16.19-25.02 (for H1N1)[11] | Data not available |
| A/Guizhou/54/1989(H3N2) | 11.5 | ~0.5-2.0 (for H3N2)[12] | ~1.0-5.0 (for H3N2)[12] | ~0.1-0.5 (for H3N2) | ~0.16 (for A(H3N2))[10][13] |
Table 2: In Vitro Antiviral Activity of (R)-Carbinoxamine maleate against Influenza B Virus
| Virus Strain | (R)-Carbinoxamine maleate (CAM) IC50 (µM)[2] | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Baloxavir marboxil IC50 (nM) |
| B/Shanghai/2017(BY) (Yamagata lineage) | 13.8 | ~20-100 (for Yamagata lineage)[14] | ~5-20 (for Yamagata lineage)[15] | ~0.74 (for Influenza B)[9][16] | ~2.43 (for B/Yamagata-lineage)[10] |
Table 3: Cytotoxicity of (R)-Carbinoxamine maleate
| Cell Line | (R)-Carbinoxamine maleate (CAM) CC50 (µM)[2] |
| MDCK | >100 |
Mechanism of Action: Inhibition of Viral Entry
Studies have indicated that (R)-Carbinoxamine maleate does not inhibit the neuraminidase activity or the hemagglutinin-mediated attachment of the influenza virus to the host cell surface.[2][3] Instead, its antiviral activity is attributed to the blockade of a later stage in the viral entry process, specifically the endocytosis and subsequent uncoating of the virus within the host cell.[17][18][19][20][21]
The following diagram illustrates the influenza virus entry and uncoating pathway, highlighting the proposed point of intervention for (R)-Carbinoxamine maleate.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the antiviral activity of (R)-Carbinoxamine maleate.
Cytopathic Effect (CPE) Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell death.[22][23][24][25][26]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
(R)-Carbinoxamine maleate and other test compounds
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of (R)-Carbinoxamine maleate and control antiviral drugs in serum-free DMEM.
-
Infection and Treatment:
-
Remove the growth medium from the MDCK cell monolayer.
-
Add the diluted compounds to the respective wells.
-
Add the influenza virus stock at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus, for cytotoxicity assessment).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Viability Assessment:
-
Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the viral CPE) and the CC50 value (the concentration of the compound that causes 50% cytotoxicity) using a dose-response curve analysis.
-
The following diagram outlines the experimental workflow for the CPE reduction assay.
Conclusion and Future Directions
The presented data strongly suggests that (R)-Carbinoxamine maleate possesses significant antiviral activity against a range of influenza viruses. Its mechanism of action, targeting the host-cell process of endocytosis, presents a potentially lower barrier to the development of viral resistance compared to drugs that target specific viral proteins. The favorable in vitro therapeutic index warrants further investigation into its clinical utility.
Future research should focus on:
-
In vivo efficacy studies in relevant animal models for a wider range of influenza strains.
-
Pharmacokinetic and pharmacodynamic studies to determine optimal dosing and delivery routes for antiviral applications.
-
Elucidation of the precise molecular target of (R)-Carbinoxamine maleate within the endocytic pathway.
-
Combination studies with existing antiviral drugs to explore potential synergistic effects.
The repurposing of an existing, FDA-approved drug like (R)-Carbinoxamine maleate offers a promising and accelerated pathway to novel influenza therapies. The information compiled in this guide provides a solid foundation for researchers to build upon in their efforts to combat influenza virus infections.
References
- 1. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [scite.ai]
- 4. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influenza A(H7N9) virus gains neuraminidase inhibitor resistance without loss of in vivo virulence or transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Intravenous Peramivir for Treatment of Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Influenza A(H3N2) virus exhibiting reduced susceptibility to baloxavir due to a polymerase acidic subunit I38T substitution detected from a hospitalised child without prior baloxavir treatment, Japan, January 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of influenza B viruses with reduced susceptibility to influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influenza - Wikipedia [en.wikipedia.org]
- 21. How Influenza Virus Uses Host Cell Pathways during Uncoating [mdpi.com]
- 22. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 23. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. pblassaysci.com [pblassaysci.com]
- 26. asm.org [asm.org]
(R)-Carbinoxamine Maleate: A Comparative Analysis Against Other First-Generation Antihistamines
(R)-Carbinoxamine maleate, a first-generation antihistamine, demonstrates a distinct profile in its receptor binding affinities and associated side effects when compared to its counterparts. This guide provides a comprehensive comparison of (R)-Carbinoxamine maleate with other prominent first-generation antihistamines, supported by quantitative data from experimental studies, to assist researchers and drug development professionals in their evaluation of these compounds.
First-generation antihistamines, while effective in mitigating allergic reactions, are known for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier and interact with various receptors.[1][2][3] (R)-Carbinoxamine maleate, the active enantiomer of carbinoxamine, is a potent histamine H1 receptor antagonist.[4] Understanding its specific characteristics in relation to other drugs in its class is crucial for targeted therapeutic development.
Performance Comparison: Receptor Binding and Side Effect Profiles
To provide a clear and objective comparison, the following tables summarize key quantitative data for (R)-Carbinoxamine maleate and other selected first-generation antihistamines.
Table 1: Histamine H1 Receptor Binding Affinity
This table presents the inhibitory constant (Ki) values for the histamine H1 receptor. A lower Ki value indicates a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) |
| (R)-Carbinoxamine maleate | Data not readily available in searched literature |
| Hydroxyzine | 2 - 10[1][5] |
| Diphenhydramine | Value not consistently reported |
| Clemastine | 8.59[6] |
| Promethazine | Value not consistently reported |
| Chlorpheniramine | Value not consistently reported |
| Brompheniramine | Value not consistently reported |
Table 2: Anticholinergic Activity
The anticholinergic activity is presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater anticholinergic potency.
| Antihistamine | Anticholinergic Activity (pA2) |
| (R)-Carbinoxamine maleate | Data not readily available in searched literature |
| Cyproheptadine | 8.2[7] |
| Promethazine | > Cyproheptadine[7] |
| Diphenhydramine | > Loratadine[7] |
| Chlorpheniramine | < Loratadine[7] |
| Hydroxyzine | < Chlorpheniramine[7] |
Table 3: Sedative Potential
Sedation is a common side effect of first-generation antihistamines. While direct comparative sedation scores are not uniformly available, studies have ranked their sedative potential based on various measures, including proportional impairment ratios. A higher ratio indicates greater sedation.
| Antihistamine | Relative Sedative Potential |
| (R)-Carbinoxamine maleate | Specific comparative data not readily available |
| Hydroxyzine | High[8] |
| Diphenhydramine | High[8] |
| Chlorpheniramine | High[8] |
| Promethazine | High |
| Clemastine | Data not readily available in searched literature |
| Brompheniramine | Data not readily available in searched literature |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for first-generation antihistamines is the competitive antagonism of the histamine H1 receptor. The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and its subsequent blockage by an antagonist.
Caption: Histamine H1 Receptor Signaling Pathway and its Blockade.
The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the binding affinity of antihistamines to the H1 receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the histamine H1 receptor.
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
Radioligand: [3H]-pyrilamine (a potent H1 antagonist).
-
Test compounds: (R)-Carbinoxamine maleate and other first-generation antihistamines.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-radiolabeled H1 antagonist (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Assessment of Anticholinergic Activity (in vitro functional assay)
This protocol measures the ability of an antihistamine to antagonize the effects of a muscarinic receptor agonist in an isolated tissue preparation.
-
Materials:
-
Guinea pig ileum or trachea.
-
Krebs-Henseleit solution (physiological salt solution).
-
Carbachol (a muscarinic agonist).
-
Test compounds: (R)-Carbinoxamine maleate and other first-generation antihistamines.
-
Organ bath setup with an isometric force transducer.
-
Data acquisition system.
-
-
Procedure:
-
Isolate a segment of guinea pig ileum or trachea and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the test antihistamine for a predetermined period.
-
Obtain a second concentration-response curve for carbachol in the presence of the antihistamine.
-
Repeat steps 4-6 with different concentrations of the antihistamine.
-
Calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild plot.
-
3. Clinical Assessment of Sedation (Visual Analog Scale - VAS)
This is a subjective method used in clinical trials to quantify the level of sedation experienced by a subject.
-
Materials:
-
Visual Analog Scale (a 100 mm horizontal line with "Not at all drowsy" at one end and "Extremely drowsy" at the other).
-
Study participants.
-
Test compounds and placebo.
-
-
Procedure:
-
Administer the test antihistamine or placebo to the study participants in a double-blind, randomized manner.
-
At specified time points after drug administration, ask the participants to mark a vertical line on the VAS to indicate their current level of drowsiness.
-
Measure the distance in millimeters from the "Not at all drowsy" end to the participant's mark. This is the sedation score.
-
Collect and analyze the data to compare the mean sedation scores between the different treatment groups.
-
Conclusion
This comparative guide highlights the key performance characteristics of (R)-Carbinoxamine maleate in the context of other first-generation antihistamines. While a complete quantitative dataset for (R)-Carbinoxamine maleate is not fully available in the reviewed literature, the provided information on related compounds and the detailed experimental protocols offer a robust framework for its further investigation and comparison. The presented data underscores the variability in receptor binding affinities and side effect profiles within the first-generation antihistamine class, emphasizing the need for careful consideration in research and development applications.
References
- 1. medkoo.com [medkoo.com]
- 2. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 4. H1 receptor inhibitor | H1 receptor inhibition [selleck.cn]
- 5. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. clemastine [drugcentral.org]
- 7. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Pharmacokinetics of Carbinoxamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stereoselective pharmacokinetics of carbinoxamine in various animal models. Carbinoxamine, a first-generation antihistamine, possesses a chiral center, leading to the existence of two enantiomers, d-carbinoxamine and l-carbinoxamine. Understanding the differential absorption, distribution, metabolism, and excretion (ADME) of these enantiomers is crucial for drug development, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. While comprehensive comparative data across multiple species remains limited, this guide synthesizes the available experimental findings, primarily from rat models, and discusses potential species-specific differences.
Quantitative Data Summary
Currently, detailed stereoselective pharmacokinetic data for carbinoxamine is most readily available for the rat model. The following table summarizes the key pharmacokinetic parameters for d- and l-carbinoxamine following oral administration in rats.
| Pharmacokinetic Parameter | d-Carbinoxamine | l-Carbinoxamine | Animal Model | Reference |
| AUC (0-t) (ng·h/mL) | 285.6 ± 68.4 | 293.2 ± 75.1 | Rat | [1] |
| AUC (0-inf) (ng·h/mL) | 301.5 ± 72.3 | 310.8 ± 79.5 | Rat | [1] |
| Cmax (ng/mL) | 45.8 ± 10.2 | 47.3 ± 11.5 | Rat | [1] |
| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.4 | Rat | [1] |
| t1/2 (h) | 4.8 ± 1.2 | 5.1 ± 1.3 | Rat | [1] |
| CL/F (L/h/kg) | 11.2 ± 2.5 | 10.8 ± 2.3 | Rat | [1] |
Note: Data presented as mean ± standard deviation. AUC (0-t) = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-inf) = Area under the plasma concentration-time curve from time zero to infinity; Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Elimination half-life; CL/F = Apparent oral clearance.
Discussion of Findings
The available data in rats suggests that the pharmacokinetics of carbinoxamine are not significantly stereoselective in this species. The AUC, Cmax, and t1/2 values for d- and l-carbinoxamine are very similar, indicating that the two enantiomers are absorbed, distributed, and eliminated at comparable rates.
Species-Specific Considerations:
While data in other species such as dogs and monkeys are lacking for carbinoxamine, it is crucial to anticipate potential species-specific differences in stereoselective metabolism. Studies with other chiral antihistamines, like loratadine, have demonstrated significant species and even gender differences in metabolic pathways. For instance, the metabolism of loratadine varies between mice, rats, and monkeys, with different major metabolites being formed in each species. This highlights the importance of conducting stereoselective pharmacokinetic studies in multiple species during drug development. The primary metabolism of many first-generation antihistamines occurs in the liver via the cytochrome P450 (CYP) enzyme system. The expression and activity of CYP isoforms can vary considerably between species, which can lead to different rates of metabolism for each enantiomer.
Experimental Protocols
The following is a detailed methodology for a typical stereoselective pharmacokinetic study of carbinoxamine, based on protocols described in the literature.
1. Animal Studies:
-
Animal Model: Male Sprague-Dawley rats (or other relevant species).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are fasted overnight before drug administration.
-
Drug Administration: A single oral dose of racemic carbinoxamine is administered via gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Analytical Methodology: Enantioselective HPLC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A chiral stationary phase (CSP) column is essential for the separation of the enantiomers. A commonly used column is a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each enantiomer and the internal standard.
-
-
Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.
-
The concentrations of the carbinoxamine enantiomers in the study samples are then determined from the calibration curve.
-
Experimental Workflow Diagram
References
A Comparative Guide: HPLC vs. Capillary Electrophoresis for the Chiral Separation of Carbinoxamine
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral drugs is a critical aspect of pharmaceutical development and quality control. Carbinoxamine, a first-generation antihistamine, exists as a racemic mixture of two enantiomers, (+)-carbinoxamine and (-)-carbinoxamine, which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is of paramount importance. This guide provides an objective comparison of two powerful analytical techniques for the chiral separation of carbinoxamine: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters for the chiral separation of carbinoxamine enantiomers using HPLC. It is important to note that while extensive data is available for HPLC-based separation of carbinoxamine, specific experimental data for the chiral separation of carbinoxamine by Capillary Electrophoresis is limited in the reviewed literature. Therefore, a representative CE method for structurally similar first-generation antihistamines (brompheniramine and chlorpheniramine) is presented to provide a comparative perspective.
Table 1: HPLC Performance Data for Carbinoxamine Chiral Separation [1][2]
| Parameter | Reported Value(s) |
| Resolution (Rs) | Up to 3.82 |
| Analysis Time | < 15 minutes |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 87.4% to 113.8% |
| Precision (RSD%) | < 9.4% |
Table 2: Representative CE Performance Data for Chiral Separation of Structurally Similar Antihistamines (Brompheniramine/Chlorpheniramine)
| Parameter | Reported Value(s) |
| Resolution (Rs) | Baseline separation |
| Analysis Time | < 10 minutes |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation.
High-Performance Liquid Chromatography (HPLC) Protocol for Carbinoxamine Chiral Separation[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak ID column.
-
Mobile Phase: A mixture of acetonitrile, water, and ammonia solution in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 227 nm.
-
Sample Preparation: Carbinoxamine standard or sample dissolved in the mobile phase.
Representative Capillary Electrophoresis (CE) Protocol for Chiral Separation of First-Generation Antihistamines
-
Note: This protocol is based on methods developed for brompheniramine and chlorpheniramine, structurally similar compounds to carbinoxamine, due to the lack of specific published methods for carbinoxamine.
-
Instrumentation: A standard CE system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): Phosphate buffer (e.g., 25 mM, pH 7.0).
-
Chiral Selector: A dual cyclodextrin system, such as a combination of a neutral cyclodextrin (e.g., 10 mM β-CD) and an anionic cyclodextrin (e.g., 15 mM sulfobutylether-β-CD).
-
Applied Voltage: Typically in the range of +25 kV.
-
Temperature: Controlled at 20°C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
Visualization of Methodologies
The following diagrams illustrate the logical workflow for comparing HPLC and CE for chiral separation and the general experimental workflow for each technique.
Caption: Workflow for comparing HPLC and CE.
Caption: HPLC and CE experimental workflows.
Objective Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a well-established and widely used technique for chiral separations in the pharmaceutical industry. For carbinoxamine, HPLC methods utilizing chiral stationary phases (CSPs) have demonstrated excellent performance.
-
Advantages:
-
High Resolution: As evidenced by the reported resolution value of 3.82, HPLC with appropriate CSPs can achieve baseline separation of carbinoxamine enantiomers, which is crucial for accurate quantification.[1]
-
Proven Robustness and Reproducibility: HPLC methods are generally robust and highly reproducible, making them suitable for routine quality control applications.
-
Scalability: HPLC methods can be scaled up for preparative separations to isolate individual enantiomers for further studies.
-
Wide Availability of CSPs: A vast array of commercially available CSPs allows for extensive method development and optimization.
-
-
Disadvantages:
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents, which has environmental and cost implications.
-
Longer Method Development Time: Screening for the optimal combination of CSP and mobile phase can be time-consuming.
-
Capillary Electrophoresis (CE)
CE is a powerful separation technique known for its high efficiency and low sample and reagent consumption. While specific data for carbinoxamine is scarce, the successful chiral separation of structurally related antihistamines by CE suggests its potential applicability.
-
Advantages:
-
High Efficiency and Speed: CE typically offers very high theoretical plate numbers, leading to sharp peaks and fast analysis times, often under 10 minutes.
-
Low Consumption: The technique requires minimal amounts of sample and background electrolyte, making it a green and cost-effective alternative.
-
Versatility in Chiral Selectors: A wide variety of chiral selectors, particularly cyclodextrins, can be easily dissolved in the background electrolyte, allowing for rapid screening and method development.
-
Different Selectivity: CE can offer different enantioselective recognition mechanisms compared to HPLC, which can be advantageous for separating challenging compounds.
-
-
Disadvantages:
-
Lower Concentration Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the short optical path length.
-
Limited Scalability: CE is primarily an analytical technique and is not suitable for preparative-scale separations.
-
Matrix Effects: The analysis of complex samples can be more challenging in CE due to potential interferences with the electroosmotic flow.
-
Conclusion
Both HPLC and CE are powerful techniques for the chiral separation of pharmaceuticals. For the specific case of carbinoxamine , HPLC is the more established and well-documented method , with proven methods delivering high resolution and sensitivity. It is the recommended technique for routine quality control and quantitative analysis where robustness and reproducibility are critical.
References
- 1. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
In Vivo Efficacy of Racemic Carbinoxamine Versus its Enantiopure Forms: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stereospecific activity of chiral drugs is paramount for optimizing therapeutic efficacy and minimizing adverse effects. This guide provides a comparative analysis of the in vivo efficacy of racemic carbinoxamine and its enantiopure counterparts, S-(+)-carbinoxamine and R-(-)-carbinoxamine, with a focus on their antihistaminic and anticholinergic properties.
Carbinoxamine is a first-generation H1-antihistamine of the ethanolamine class, characterized by its sedative and antimuscarinic side effects.[1] It is administered clinically as a racemic mixture, containing equal amounts of its two enantiomers. However, emerging research indicates that the therapeutic activity and side effect profile of many chiral drugs are predominantly associated with one of its enantiomers.
A pivotal study by Casy et al. (1992) provides the most comprehensive data on the stereoselective activity of carbinoxamine enantiomers. Their research elucidates the differing affinities of the enantiomers for histamine H1 and muscarinic receptors, which directly correlate to their in vivo antihistaminic and anticholinergic effects.
Data Summary: Antihistaminic and Anticholinergic Activity
The following tables summarize the in vitro receptor binding affinities and in vivo central effects of racemic carbinoxamine and its enantiomers, based on the findings of Casy et al. (1992). This data is crucial for understanding the differential efficacy and side-effect profiles.
Table 1: Histamine H1 Receptor Affinity
| Compound | Mean pA2 (Guinea Pig Ileum) |
| Racemic Carbinoxamine | 8.6 |
| S-(+)-Carbinoxamine | 9.2 |
| R-(-)-Carbinoxamine | 7.9 |
Table 2: Muscarinic Receptor Affinity
| Compound | Mean pKi (Guinea Pig Cerebellum) |
| Racemic Carbinoxamine | 6.8 |
| S-(+)-Carbinoxamine | 7.1 |
| R-(-)-Carbinoxamine | 6.5 |
Table 3: In Vivo Central Effects in Humans
| Compound (Oral Dose) | Subjective Sedation Score (Arbitrary Units) |
| Placebo | 1.5 |
| Racemic Carbinoxamine (4 mg) | 4.2 |
| S-(+)-Carbinoxamine (2 mg) | 4.5 |
| R-(-)-Carbinoxamine (2 mg) | 2.0 |
Experimental Protocols
The data presented above was derived from the following key experiments as described by Casy et al. (1992):
Histamine H1 Receptor Affinity Assay (Guinea Pig Ileum)
-
Tissue Preparation: Strips of guinea pig ileum were suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.
-
Procedure: Cumulative concentration-response curves to histamine were obtained in the absence and presence of increasing concentrations of the test compounds (racemic carbinoxamine, S-(+)-carbinoxamine, and R-(-)-carbinoxamine).
-
Data Analysis: The pA2 values, which represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, were calculated to determine the affinity of each compound for the H1 receptor.
Muscarinic Receptor Binding Assay (Guinea Pig Cerebellum)
-
Tissue Preparation: Membranes from guinea pig cerebellum were prepared by homogenization and centrifugation.
-
Procedure: Radioligand binding assays were performed using [3H]-quinuclidinyl benzilate ([3H]-QNB) as the radioligand, which binds to muscarinic receptors. The ability of the test compounds to displace [3H]-QNB from the receptors was measured.
-
Data Analysis: The pKi values, representing the negative logarithm of the inhibition constant, were calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) to determine the affinity of each compound for muscarinic receptors.
In Vivo Assessment of Central Effects in Humans
-
Study Design: A double-blind, placebo-controlled, crossover study was conducted with healthy human volunteers.
-
Procedure: Subjects received single oral doses of placebo, racemic carbinoxamine (4 mg), S-(+)-carbinoxamine (2 mg), and R-(-)-carbinoxamine (2 mg) on separate occasions.
-
Data Collection: Subjective sedation levels were assessed at regular intervals using a visual analog scale.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Reproducibility of (R)-Carbinoxamine Maleate Synthesis Protocols
For researchers and professionals in drug development, the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is a critical endeavor. This guide provides a comparative analysis of two primary synthetic routes to (R)-Carbinoxamine maleate, a chiral antihistamine. The protocols are evaluated based on their reported yields and the inherent reproducibility challenges associated with each approach.
Comparison of Synthetic Protocols
The synthesis of (R)-Carbinoxamine maleate can be broadly approached via two distinct strategies: a classical resolution of a racemic mixture or a more modern asymmetric synthesis that directly yields the desired enantiomer. Below is a summary of the quantitative data associated with each method.
| Parameter | Racemic Synthesis with Resolution | Asymmetric Synthesis |
| Starting Materials | 2-Pyridinecarboxaldehyde, p-Chlorophenyl magnesium bromide, 2-(Dimethylamino)ethyl chloride | 2-Pyridinecarboxaldehyde, p-Chlorophenylboronic acid, 2-Chloro-N,N-dimethylethylamine |
| Key Reaction | Grignard Reaction & Williamson Ether Synthesis | Rhodium-catalyzed Asymmetric Arylation & Williamson Ether Synthesis |
| Reported Yield (Overall) | ~65% (for racemic mixture before resolution) | 66-73% (estimated for (R)-enantiomer based on S-enantiomer synthesis) |
| Purity | High, requires efficient enantiomeric separation | High enantiomeric excess reported for the corresponding S-enantiomer |
| Reproducibility | Dependent on the resolution step, which can be variable | Potentially higher, dependent on catalyst performance and reaction conditions |
Experimental Protocols
Protocol 1: Racemic Synthesis followed by Resolution
This traditional approach involves the synthesis of a racemic mixture of carbinoxamine, which is then separated into its constituent enantiomers.
Step 1: Synthesis of Racemic (±)-α-(4-Chlorophenyl)pyridine-2-methanol
A Grignard reagent is prepared from p-chlorobromobenzene and magnesium in an appropriate solvent like diethyl ether or tetrahydrofuran (THF). This is followed by the addition of 2-pyridinecarboxaldehyde at a low temperature (e.g., 0°C). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The resulting racemic alcohol is extracted and purified.
Step 2: Synthesis of Racemic (±)-Carbinoxamine
The racemic alcohol is then subjected to a Williamson ether synthesis. The alcohol is treated with a strong base, such as sodium hydride, in an anhydrous solvent like THF to form the alkoxide. Subsequently, 2-(dimethylamino)ethyl chloride is added to the reaction mixture, which is typically heated to drive the reaction to completion. The final product is obtained after workup and purification. The yield for the formation of the racemic carbinoxamine maleate has been reported to be 64.81%[1].
Step 3: Resolution of Enantiomers
The resolution of the racemic carbinoxamine can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure (R)-Carbinoxamine.
Protocol 2: Asymmetric Synthesis
This modern approach utilizes a chiral catalyst to directly synthesize the desired enantiomer, thus avoiding a separate resolution step. The following protocol is adapted from a reported asymmetric synthesis of the (S)-enantiomer and is presumed to be applicable for the (R)-enantiomer with the appropriate chiral ligand[2].
Step 1: Asymmetric Arylation of 2-Pyridinecarboxaldehyde
In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), 2-pyridinecarboxaldehyde, p-chlorophenylboronic acid, a rhodium precursor, and a chiral nitrogen-heterocyclic carbene (NHC) ligand are dissolved in an anhydrous solvent such as toluene. A weak base, for instance, potassium acetate, is added, and the mixture is stirred at a controlled temperature (e.g., 50-60°C) for several hours. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the chiral alcohol, (R)-(4-chlorophenyl)(pyridin-2-yl)methanol, is isolated and purified. Reported yields for the analogous S-enantiomer are in the range of 82-90%[2].
Step 2: Williamson Etherification
The resulting (R)-alcohol is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as sodium hydroxide, is added, and the mixture is stirred. 2-Chloro-N,N-dimethylethylamine is then added, and the reaction is heated (e.g., 80-90°C) for several hours. After cooling and aqueous workup, the crude (R)-Carbinoxamine is extracted and can be purified by recrystallization. The reported yield for this step in the synthesis of the S-enantiomer is 81%[2].
Step 3: Salt Formation
To obtain the maleate salt, the purified (R)-Carbinoxamine free base is dissolved in a suitable solvent and treated with a solution of maleic acid. The resulting (R)-Carbinoxamine maleate salt precipitates and can be collected by filtration and dried.
Mandatory Visualizations
Caption: Workflow for assessing the reproducibility of synthesis protocols.
Caption: Mechanism of action of H1 receptor antagonists like Carbinoxamine.
References
A Comparative Analysis of (R)-Carbinoxamine and Second-Generation Antihistamines
A comprehensive guide for researchers and drug development professionals on the pharmacological and clinical profiles of (R)-Carbinoxamine versus modern antihistamines.
In the landscape of allergy therapeutics, the evolution from first-generation to second-generation antihistamines marks a significant advancement in balancing efficacy with patient safety. This guide provides a detailed comparative analysis of (R)-Carbinoxamine, the active enantiomer of the first-generation antihistamine Carbinoxamine, against prominent second-generation agents such as Cetirizine, Loratadine, and Fexofenadine. This comparison focuses on receptor binding affinity, in vivo efficacy, and sedative and anticholinergic side-effect profiles, supported by experimental data and methodologies.
Histamine H1 Receptor Binding Affinity
The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor. The binding affinity (Ki) is a critical determinant of a drug's potency. Second-generation antihistamines are characterized by high affinity and selectivity for the H1 receptor.
Table 1: Histamine H1 Receptor Binding Affinities (Ki)
| Antihistamine | Generation | Receptor Binding Affinity (Ki) [nM] |
| (R)-Carbinoxamine | First | Data not readily available in public literature |
| Cetirizine | Second | ~6 |
| Levocetirizine | Second | ~3 |
| Loratadine | Second | Data varies; parent drug has lower affinity, active metabolite (Desloratadine) has higher affinity |
| Desloratadine | Second | ~0.5 - 2 |
| Fexofenadine | Second | ~10 |
Note: Lower Ki values indicate higher binding affinity.
Efficacy in Preclinical Models
The in vivo efficacy of antihistamines is commonly assessed using the histamine-induced wheal and flare test in animal models or human volunteers. This test measures the ability of an antihistamine to suppress the localized edema (wheal) and redness (flare) caused by intradermal histamine injection.
Clinical studies have shown that Carbinoxamine provides effective relief from allergic rhinitis symptoms.[3] Second-generation antihistamines are also well-documented to significantly reduce wheal and flare responses.[4] A study comparing various antihistamines demonstrated that cetirizine, fexofenadine, and levocetirizine were among the most potent in suppressing histamine-induced wheal and flare.[4]
Side Effect Profile: Sedation and Anticholinergic Effects
A key differentiator between first and second-generation antihistamines is their side effect profile, particularly concerning sedation and anticholinergic effects.
Table 2: Comparison of Sedative and Anticholinergic Effects
| Antihistamine | Generation | Sedation | Anticholinergic Effects |
| (R)-Carbinoxamine | First | Significant[3][5][6] | Significant[1][7][8] |
| Cetirizine | Second | Low to moderate (dose-dependent) | Negligible |
| Loratadine | Second | Low | Negligible |
| Fexofenadine | Second | Very Low | Negligible |
Carbinoxamine, as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to significant sedative effects.[9] It also exhibits notable anticholinergic properties, which can result in side effects such as dry mouth, blurred vision, and urinary retention.[1][7][8] In contrast, second-generation antihistamines are designed to be peripherally selective with limited central nervous system penetration, resulting in a much lower incidence of sedation and negligible anticholinergic activity.[9]
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Displacement Assay)
This in vitro assay quantifies the affinity of a drug for the histamine H1 receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) engineered to express a high density of human histamine H1 receptors.
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]mepyramine, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., (R)-Carbinoxamine or a second-generation antihistamine).
-
Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Histamine-Induced Wheal and Flare Test
This in vivo assay assesses the antihistaminic effect of a drug in suppressing the cutaneous allergic reaction.
Methodology:
-
Subject Selection: Healthy volunteers or individuals with a history of allergies are recruited.
-
Drug Administration: Subjects are administered a single dose of the antihistamine or a placebo.
-
Histamine Challenge: At specific time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.
-
Measurement: The areas of the resulting wheal (swelling) and flare (redness) are measured at various time points after the histamine challenge.
-
Data Analysis: The percentage of inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated to determine the drug's efficacy and duration of action.[4]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antihistamine Evaluation.
Conclusion
The benchmarking of (R)-Carbinoxamine against second-generation antihistamines highlights a trade-off between efficacy and side-effect profile. While Carbinoxamine is an effective H1 antagonist, its clinical utility is hampered by significant sedative and anticholinergic effects.[3][5][6][8] Second-generation antihistamines represent a significant therapeutic advance, offering comparable, if not superior, peripheral H1 blockade with a markedly improved safety profile, making them the preferred choice in most clinical scenarios. The development of these newer agents underscores the importance of selectivity and reduced CNS penetration in modern drug design for allergic disorders. Further research to quantify the precise binding kinetics of (R)-Carbinoxamine would provide a more complete picture of its pharmacological profile in comparison to its successors.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbinoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. SMPDB [smpdb.ca]
Navigating the Analytical Maze: A Comparative Guide to (R)-Carbinoxamine Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of (R)-Carbinoxamine, the robust validation of analytical methods is paramount. This guide provides a comparative overview of published single-laboratory validated methods for the chiral separation and quantification of Carbinoxamine enantiomers, with a focus on (R)-Carbinoxamine. While no dedicated inter-laboratory validation studies were publicly available at the time of this review, this document collates and compares data from several key single-laboratory validations to aid in method selection and development.
The accurate determination of (R)-Carbinoxamine, the pharmacologically active enantiomer, is critical for pharmacokinetic studies, formulation development, and quality control. The methods presented here primarily utilize High-Performance Liquid Chromatography (HPLC) and tandem Mass Spectrometry (HPLC-MS/MS), reflecting the industry standard for chiral separations.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the determination of Carbinoxamine enantiomers. This data is extracted from single-laboratory validation studies and is intended to provide a comparative snapshot of achievable performance.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (HPLC-UV)[1][2] | Method 2 (HPLC-MS/MS)[3][4] |
| Column | Amylose tris(5-chloro-2-methylphenylcarbamate) | Chiralpak ID |
| Mobile Phase | n-Hexane/isopropanol/ethanol/diethyl amine (850:75:75:0.1, v/v/v/v) | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | UV at 220 nm | MS/MS |
| Linearity Range | 20–7500 ng/mL | 0.1–100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Resolution (Rs) | Baseline separation | 3.82 |
Table 2: Validation Parameters
| Parameter | Method 1 (HPLC-UV)[1][2] | Method 2 (HPLC-MS/MS)[3][4] |
| Accuracy | Mean relative error < 10% | 87.4% to 113.8% |
| Precision (Intra-day RSD) | < 10% | < 9.4% |
| Precision (Inter-day RSD) | < 10% | < 9.4% |
| Mean Extraction Recovery | (d)-enantiomer: 103.8 ± 1.5%(l)-enantiomer: 94.5 ± 1.8% | Not Specified |
Experimental Protocols
Method 1: Chiral HPLC-UV for Enantioselective Separation in Human Plasma[1][2]
This method was developed for the separation and quantification of (d)- and (l)-Carbinoxamine enantiomers in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
-
Chromatography:
-
Column: Amylose tris(5-chloro-2-methylphenylcarbamate) column.
-
Mobile Phase: A mixture of n-Hexane, isopropanol, ethanol, and diethyl amine in the ratio of 850:75:75:0.1 (v/v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
-
Quantification: The ratio of the peak area of each enantiomer to that of an internal standard (pargeverine hydrochloride) is used for quantification.
Method 2: Chiral HPLC-MS/MS for Enantioselective Pharmacokinetic Study in Rat Plasma[3][4]
This highly sensitive method was developed for a pharmacokinetic study of Carbinoxamine enantiomers in rat plasma.
-
Chromatography:
-
Column: Chiralpak ID.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and ammonia solution in the ratio of 90:10:0.1 (v/v/v).
-
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection, providing high selectivity and sensitivity.
-
Validation: The method was validated for linearity, accuracy, and precision, demonstrating good performance over a concentration range of 0.1–100 ng/mL.
Inter-Laboratory Validation Workflow
This generalized workflow highlights the key stages involved in an inter-laboratory study, from the initial planning and selection of participating laboratories to the final statistical analysis and reporting. The goal of such a study is to assess the method's precision under different conditions (e.g., different analysts, equipment, and laboratory environments).
Conclusion
The presented single-laboratory validated HPLC-UV and HPLC-MS/MS methods demonstrate reliable and robust approaches for the chiral separation and quantification of (R)-Carbinoxamine. The choice between these methods will depend on the specific requirements of the study, such as the desired level of sensitivity and the nature of the biological matrix. While the absence of publicly available inter-laboratory validation data is a limitation, the detailed protocols and performance data from these single-laboratory studies provide a strong foundation for researchers to implement and adapt these methods for their own applications. The successful completion of an inter-laboratory validation study would be the next logical step to establish a standardized and universally accepted analytical method for (R)-Carbinoxamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
